molecular formula C10H9N3O B176778 4-(2-Oxoimidazolidin-1-yl)benzonitrile CAS No. 144655-81-2

4-(2-Oxoimidazolidin-1-yl)benzonitrile

Cat. No.: B176778
CAS No.: 144655-81-2
M. Wt: 187.2 g/mol
InChI Key: IPGJCVAKBVQPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxoimidazolidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-oxoimidazolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJCVAKBVQPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597566
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144655-81-2
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a urea intermediate, followed by an intramolecular cyclization to yield the desired imidazolidinone ring.

The overall synthetic scheme is as follows:

Synthesis_Pathway 4-Aminobenzonitrile 4-Aminobenzonitrile Intermediate_Urea N-(2-chloroethyl)-N'-(4-cyanophenyl)urea 4-Aminobenzonitrile->Intermediate_Urea Step 1: Urea Formation 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate->Intermediate_Urea Final_Product This compound Intermediate_Urea->Final_Product Step 2: Intramolecular Cyclization (Base-mediated)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea

This step involves the nucleophilic addition of the amino group of 4-aminobenzonitrile to the isocyanate group of 2-chloroethyl isocyanate.

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Reactants Dissolve 4-aminobenzonitrile in anhydrous diethyl ether Addition Add 2-chloroethyl isocyanate dropwise at 0°C Reactants->Addition Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea Stirring Stir at room temperature for 12-24 hours Addition->Stirring Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea Filtration Filter the resulting precipitate Stirring->Filtration Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea Washing Wash with cold diethyl ether Filtration->Washing Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea Drying Dry under vacuum Washing->Drying Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea Intermediate_Product Intermediate_Product Drying->Intermediate_Product Yields N-(2-chloroethyl)-N'-(4-cyanophenyl)urea

Caption: Experimental workflow for the synthesis of the urea intermediate.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate (1.0 eq) in anhydrous diethyl ether to the cooled solution of 4-aminobenzonitrile over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The formation of a white precipitate indicates the product. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product, N-(2-chloroethyl)-N'-(4-cyanophenyl)urea, under vacuum.

Step 2: Intramolecular Cyclization to this compound

The synthesized urea intermediate undergoes a base-mediated intramolecular cyclization to form the final imidazolidinone product.

Experimental_Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Base Suspend Sodium Hydride in anhydrous THF Intermediate_Addition Add N-(2-chloroethyl)-N'-(4-cyanophenyl)urea in portions at 0°C Base->Intermediate_Addition Yields This compound Reflux Heat the mixture to reflux for 4-8 hours Intermediate_Addition->Reflux Yields This compound Quenching Cool and quench with water Reflux->Quenching Yields This compound Extraction Extract with ethyl acetate Quenching->Extraction Yields This compound Drying_Evaporation Dry organic layer and evaporate solvent Extraction->Drying_Evaporation Yields This compound Purification Purify by column chromatography or recrystallization Drying_Evaporation->Purification Yields This compound Final_Product Final_Product Purification->Final_Product Yields This compound

Caption: Experimental workflow for the intramolecular cyclization.

Methodology:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, add the N-(2-chloroethyl)-N'-(4-cyanophenyl)urea (1.0 eq) portion-wise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench the excess sodium hydride by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-AminobenzonitrileC₇H₆N₂118.1484-87
2-Chloroethyl isocyanateC₃H₄ClNO105.52N/A (liquid)

Table 2: Properties of Intermediate and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected State
N-(2-chloroethyl)-N'-(4-cyanophenyl)ureaC₁₀H₁₀ClN₃O223.66Solid
This compoundC₁₀H₉N₃O187.20Solid

Note: Specific yield, melting point, and spectroscopic data for the final product should be determined experimentally and compared with literature values for analogous compounds if direct data is unavailable.

Conclusion

This technical guide outlines a reliable and representative synthetic route to this compound. The described two-step protocol, involving urea formation and subsequent intramolecular cyclization, provides a clear pathway for the synthesis of this valuable heterocyclic compound. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation and further investigation of this and related molecular scaffolds. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

An In-depth Technical Guide on the Chemical Properties of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. While some specific physical and quantitative data for this exact molecule are not extensively reported in publicly available literature, this guide compiles the available information and draws insights from closely related compounds that share its core chemical structure. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a chemical compound that incorporates a benzonitrile moiety and an imidazolidinone ring. Its structure makes it a valuable scaffold in the synthesis of more complex molecules, particularly in the field of pharmacology.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1-(4-Cyanophenyl)imidazolidin-2-one, 4-(2-oxo-1-imidazolidinyl)benzonitrile, 1-[4-(cyano)phenyl]-4,5-dihydro-2(3H)-oxo-1H-imidazole[1]
CAS Registry Number 144655-81-2N/A
Molecular Formula C₁₀H₉N₃ON/A
Molecular Weight 187.20 g/mol N/A
Appearance Solid (predicted)N/A

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not reportedData for structurally similar benzonitrile derivatives vary widely based on other substituents. For example, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzonitrile has a melting point of 186 °C.[2]
Boiling Point Not reportedPredicted boiling point for a related compound, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzonitrile, is 467.3±38.0 °C.[2]
Solubility Sparingly soluble in water (predicted). Soluble in some organic solvents.The benzonitrile moiety suggests some solubility in organic solvents. Derivatives are often formulated with solubilizing agents for biological studies.[3][4]

Table 3: Spectroscopic Data

Spectrum TypeData
¹H NMR Not explicitly reported for this compound. For the related benzonitrile core, proton signals are expected in the aromatic region (approx. 7.5-7.8 ppm).[5][6]
¹³C NMR Not explicitly reported for this compound. For benzonitrile, characteristic peaks include the nitrile carbon (approx. 118 ppm) and aromatic carbons (approx. 129-133 ppm).[5][7]
IR Spectroscopy Not explicitly reported for this compound. Expected characteristic peaks would include a strong C≡N stretch (around 2220-2240 cm⁻¹) and a C=O stretch from the imidazolidinone ring (around 1700-1750 cm⁻¹).[8][9]
Mass Spectrometry Not explicitly reported for this compound. The exact mass would be a key identifier.

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthesis could involve the reaction of 4-aminobenzonitrile with a suitable reagent to introduce the 2-oxoimidazolidin-1-yl group. One common method for the formation of imidazolidinones is the cyclization of N-(2-aminoethyl) ureas or related precursors.

Reaction Scheme:

A possible two-step synthesis could be:

  • Reaction of 4-aminobenzonitrile with 2-chloroethyl isocyanate to form N-(4-cyanophenyl)-N'-(2-chloroethyl)urea.

  • Intramolecular cyclization of the resulting urea derivative under basic conditions to yield this compound.

Detailed Methodology:

  • Step 1: Synthesis of N-(4-cyanophenyl)-N'-(2-chloroethyl)urea

    • Dissolve 4-aminobenzonitrile (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2-chloroethyl isocyanate (1 equivalent) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Step 2: Synthesis of this compound

    • Dissolve the N-(4-cyanophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum will show the characteristic functional group vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Melting Point Analysis: The melting point should be determined as an indicator of purity.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, it is a core component of a class of prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are designed to be selectively activated in cancer cells that express cytochrome P450 1A1 (CYP1A1).[3][10][11]

The bioactivation mechanism involves the CYP1A1-catalyzed N-dealkylation of the alkyl group on the imidazolidinone ring. This process converts the prodrug into its active, cytotoxic form, which then acts as a potent antimitotic agent.[3][12] The active metabolite disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis in cancer cells.[3][13]

Below is a diagram illustrating the proposed bioactivation and mechanism of action for derivatives of this compound.

CYP1A1_Bioactivation_Pathway cluster_0 Extracellular Space cluster_1 Cancer Cell Prodrug PAIB-SO Prodrug (Derivative of this compound) Prodrug_inside PAIB-SO Prodrug Prodrug->Prodrug_inside Cellular Uptake CYP1A1 CYP1A1 Enzyme Prodrug_inside->CYP1A1 Substrate Active_Metabolite Active Antimitotic Agent (PIB-SO) CYP1A1->Active_Metabolite N-dealkylation Microtubule_Disruption Microtubule Dynamics Disruption Active_Metabolite->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Bioactivation of PAIB-SO prodrugs by CYP1A1 in cancer cells.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Starting Materials: 4-aminobenzonitrile 2-chloroethyl isocyanate Step1 Step 1: Urea Formation Start->Step1 Intermediate Intermediate: N-(4-cyanophenyl)-N'-(2-chloroethyl)urea Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization: - NMR - IR - Mass Spectrometry - Melting Point Pure_Product->Characterization Final_Product Characterized Product Characterization->Final_Product

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This compound is a compound of significant interest due to its role as a key structural motif in the development of targeted anticancer prodrugs. While detailed physicochemical data for the parent compound are sparse, the well-documented biological activity of its derivatives highlights the potential of this chemical scaffold. The provided hypothetical synthesis and analytical protocols offer a practical framework for researchers to produce and characterize this compound for further investigation. Future research should focus on determining the precise physical properties of this compound and exploring its own potential biological activities, in addition to its utility as a synthetic intermediate.

References

Unveiling the Antimitotic Mechanism of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a promising class of antimitotic prodrugs, the phenyl 4-(2-oxo-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their active metabolites, the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). While the specific compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile is not extensively characterized as a biological agent, this guide focuses on its close structural analogs, which have been the subject of significant research in the development of targeted cancer therapies.

These compounds represent a novel strategy in anticancer drug design, leveraging the unique metabolic characteristics of certain tumors to achieve selective cytotoxicity. This document details the bioactivation process, the molecular target, the downstream cellular consequences, and the experimental protocols used to elucidate this mechanism.

Core Mechanism: Selective Activation and Microtubule Disruption

The primary mechanism of action of PAIB-SOs is a two-step process involving selective bioactivation within cancer cells followed by the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Bioactivation by Cytochrome P450 1A1 (CYP1A1)

PAIB-SOs are designed as prodrugs that are selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme.[1][2][3] CYP1A1 is an enzyme that is often overexpressed in various tumors, including a significant percentage of breast cancers, while having low to negligible expression in most healthy tissues.[1][3] This differential expression provides a therapeutic window for targeted drug activation.

The activation mechanism involves the oxidative N-dealkylation of the alkyl chain on the nitrogen at position 3 of the imidazolidin-2-one moiety of the PAIB-SO molecule.[3] This enzymatic reaction, catalyzed by CYP1A1, removes the alkyl group and converts the relatively inert PAIB-SO prodrug into its highly cytotoxic metabolite, the corresponding phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[1][2]

PAIB-SO (Prodrug) PAIB-SO (Prodrug) PIB-SO (Active Drug) PIB-SO (Active Drug) PAIB-SO (Prodrug)->PIB-SO (Active Drug) N-dealkylation CYP1A1 CYP1A1 CYP1A1->PAIB-SO (Prodrug)

Bioactivation of PAIB-SO by CYP1A1.
Inhibition of Tubulin Polymerization

The active metabolite, PIB-SO, functions as a potent antimitotic agent by directly targeting the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

PIB-SOs bind to the colchicine-binding site on β-tubulin.[4] This binding event inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network. The disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis.

Downstream Cellular Effects

The inhibition of tubulin polymerization by PIB-SOs leads to a cascade of cellular events, culminating in cell death:

  • G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][5]

  • Cytoskeleton Disruption: The integrity of the entire microtubule network is compromised, affecting not only cell division but also other microtubule-dependent processes such as intracellular transport and maintenance of cell shape.[5]

  • Apoptosis: Prolonged arrest in mitosis and the widespread cellular dysfunction caused by cytoskeleton collapse ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

cluster_0 Cellular Environment PIB-SO PIB-SO β-tubulin β-tubulin PIB-SO->β-tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged arrest induces

Signaling pathway of PIB-SO action.

Quantitative Data Summary

The antiproliferative activity of various PAIB-SO and PIB-SO derivatives has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity (IC50) of PAIB-SO Derivatives in Breast Cancer Cell Lines

CompoundAlkyl ChainSubstituent (Ring B)MCF7 (CYP1A1+) IC50 (µM)MDA-MB-468 (CYP1A1+) IC50 (µM)MDA-MB-231 (CYP1A1-) IC50 (µM)Selectivity Ratio (MDA-MB-231/MCF7)
PAIB-SO 1 Butyl3,4,5-trimethoxy0.03 - 0.050.3 - 1.0>12.5>250
PAIB-SO 2 Pentyl3,4,5-trimethoxy0.03 - 0.050.3 - 1.0>12.5>250
PAIB-SO 3 Isobutyl3,5-dichloro0.13 - 6.9NDND>1.8
PAIB-SO 4 Isobutyl3,5-dibromo0.13 - 6.9NDND>1.8
PAIB-SO 5 Isobutyl3,4,5-trimethoxy0.13 - 6.9NDND>1.8

ND: Not Determined. Data compiled from multiple sources.[5][6]

Table 2: Antiproliferative Activity (IC50) of PIB-SO Derivatives in Various Cancer Cell Lines

CompoundSubstituent (Ring B)HT-29 (Colon) IC50 (nM)M21 (Melanoma) IC50 (nM)MCF7 (Breast) IC50 (nM)
PIB-SO 1 3,4,5-trimethoxy2.0 - 2402.0 - 2402.0 - 240
PIB-SO 2 3,5-dimethoxy2.0 - 2402.0 - 2402.0 - 240
PIB-SO 3 3,5-dichloro<100<100<100
PIB-SO 4 3,5-dibromo<100<100<100

Data compiled from multiple sources.[4][7]

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the mechanism of action of PAIB-SOs and PIB-SOs.

CYP1A1-Mediated Metabolism Assay

This assay determines the conversion of the PAIB-SO prodrug to its active PIB-SO metabolite by CYP1A1.

cluster_0 Experimental Workflow Start Start Incubate PAIB-SO with Liver Microsomes or Recombinant CYP1A1 Incubate PAIB-SO with Liver Microsomes or Recombinant CYP1A1 Start->Incubate PAIB-SO with Liver Microsomes or Recombinant CYP1A1 Stop Reaction Stop Reaction Incubate PAIB-SO with Liver Microsomes or Recombinant CYP1A1->Stop Reaction Extract Metabolites Extract Metabolites Stop Reaction->Extract Metabolites Analyze by HPLC or LC-MS/MS Analyze by HPLC or LC-MS/MS Extract Metabolites->Analyze by HPLC or LC-MS/MS Quantify PIB-SO Formation Quantify PIB-SO Formation Analyze by HPLC or LC-MS/MS->Quantify PIB-SO Formation End End Quantify PIB-SO Formation->End

Workflow for CYP1A1 Metabolism Assay.

Materials:

  • PAIB-SO compound

  • Human liver microsomes or recombinant human CYP1A1

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, the PAIB-SO compound (at various concentrations), and human liver microsomes or recombinant CYP1A1.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube and analyze by a validated HPLC or LC-MS/MS method to separate and quantify the parent PAIB-SO and the PIB-SO metabolite.

  • Determine the rate of metabolite formation.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of PIB-SOs on the assembly of purified tubulin into microtubules.

cluster_0 Experimental Workflow Start Start Prepare Tubulin Solution with GTP Prepare Tubulin Solution with GTP Start->Prepare Tubulin Solution with GTP Add PIB-SO or Vehicle Control Add PIB-SO or Vehicle Control Prepare Tubulin Solution with GTP->Add PIB-SO or Vehicle Control Initiate Polymerization (Increase Temperature to 37°C) Initiate Polymerization (Increase Temperature to 37°C) Add PIB-SO or Vehicle Control->Initiate Polymerization (Increase Temperature to 37°C) Monitor Change in Absorbance (340 nm) or Fluorescence Monitor Change in Absorbance (340 nm) or Fluorescence Initiate Polymerization (Increase Temperature to 37°C)->Monitor Change in Absorbance (340 nm) or Fluorescence Plot Polymerization Curve Plot Polymerization Curve Monitor Change in Absorbance (340 nm) or Fluorescence->Plot Polymerization Curve End End Plot Polymerization Curve->End

Workflow for Tubulin Polymerization Assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • PIB-SO compound

  • Positive control (e.g., colchicine) and negative control (vehicle)

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Protocol:

  • Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.

  • Prepare a reaction mixture containing the tubulin solution and GTP.

  • Add the PIB-SO compound (at various concentrations), positive control, or vehicle control to the wells of a 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer/fluorometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm (for turbidity assay) or the increase in fluorescence (if using a fluorescent reporter) over time (e.g., every minute for 60 minutes).

  • Plot the absorbance/fluorescence versus time to generate polymerization curves and determine the extent of inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle after treatment with a test compound.

cluster_0 Experimental Workflow Start Start Treat Cells with Compound Treat Cells with Compound Start->Treat Cells with Compound Harvest and Fix Cells Harvest and Fix Cells Treat Cells with Compound->Harvest and Fix Cells Treat with RNase Treat with RNase Harvest and Fix Cells->Treat with RNase Stain with Propidium Iodide (PI) Stain with Propidium Iodide (PI) Treat with RNase->Stain with Propidium Iodide (PI) Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide (PI)->Analyze by Flow Cytometry Quantify Cell Cycle Phases Quantify Cell Cycle Phases Analyze by Flow Cytometry->Quantify Cell Cycle Phases End End Quantify Cell Cycle Phases->End

Workflow for Cell Cycle Analysis.

Materials:

  • Cancer cell line of interest

  • Test compound (PAIB-SO or PIB-SO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

  • Add the propidium iodide staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer, collecting fluorescence data on a linear scale.

  • Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to assess the disruptive effects of antimitotic agents.

cluster_0 Experimental Workflow Start Start Grow and Treat Cells on Coverslips Grow and Treat Cells on Coverslips Start->Grow and Treat Cells on Coverslips Fix and Permeabilize Cells Fix and Permeabilize Cells Grow and Treat Cells on Coverslips->Fix and Permeabilize Cells Block Non-specific Binding Block Non-specific Binding Fix and Permeabilize Cells->Block Non-specific Binding Incubate with Primary Antibody (anti-α-tubulin) Incubate with Primary Antibody (anti-α-tubulin) Block Non-specific Binding->Incubate with Primary Antibody (anti-α-tubulin) Incubate with Fluorescent Secondary Antibody Incubate with Fluorescent Secondary Antibody Incubate with Primary Antibody (anti-α-tubulin)->Incubate with Fluorescent Secondary Antibody Counterstain Nuclei (DAPI) and Mount Counterstain Nuclei (DAPI) and Mount Incubate with Fluorescent Secondary Antibody->Counterstain Nuclei (DAPI) and Mount Image with Fluorescence Microscope Image with Fluorescence Microscope Counterstain Nuclei (DAPI) and Mount->Image with Fluorescence Microscope End End Image with Fluorescence Microscope->End

Workflow for Immunofluorescence Staining.

Materials:

  • Cancer cell line

  • Test compound

  • Glass coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Treat the cells with the test compound or vehicle control.

  • Wash the cells with PBS and fix them with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary antibody against α-tubulin.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images of the microtubule network and nuclear morphology using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.

Conclusion

The this compound structural motif is a key component of the PAIB-SO and PIB-SO classes of antimitotic agents. These compounds exhibit a sophisticated mechanism of action that combines tumor-specific activation with potent inhibition of a fundamental cellular process. The selective bioactivation of PAIB-SOs by CYP1A1 in cancer cells minimizes off-target toxicity, while the subsequent disruption of microtubule dynamics by the active PIB-SO metabolites effectively induces cell cycle arrest and apoptosis in proliferating tumor cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of targeted anticancer therapeutics.

References

An In-depth Technical Guide to 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-(2-oxoimidazolidin-1-yl)benzonitrile derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their potent and diverse pharmacological activities, primarily as antimitotic agents targeting tubulin polymerization and as antagonists of the androgen receptor.

Core Chemical Structure and Analogs

The foundational structure of this class of compounds is this compound. The versatility of this scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with distinct biological profiles. Key analogs discussed in this guide include:

  • Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs): These derivatives have a sulfonate linker between the core structure and a substituted phenyl ring.

  • Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs): In this series, a sulfonamide group serves as the linker, acting as a bioisostere of the sulfonate group.[1]

  • Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs): These are water-soluble prodrugs designed for improved pharmacokinetic properties.

  • Thioether-substituted benzonitriles: These analogs have shown promise as androgen receptor antagonists.

  • Urea and Thio-urea derivatives: Modifications of the imidazolidinone ring to include urea or thio-urea functionalities have also been explored for various therapeutic applications.

Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route for the widely studied phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) derivatives is outlined below.

General Synthesis of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)

A common synthetic approach involves the chlorosulfonation of a 1-phenylimidazolidin-2-one intermediate, followed by a nucleophilic substitution with a substituted phenol.

G cluster_0 Step 1: Formation of 1-Phenylimidazolidin-2-one cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Nucleophilic Substitution Aniline Aniline 1-Phenyl-3-(2-chloroethyl)urea 1-Phenyl-3-(2-chloroethyl)urea Aniline->1-Phenyl-3-(2-chloroethyl)urea Reaction 2-Chloroethyl isocyanate 2-Chloroethyl isocyanate 2-Chloroethyl isocyanate->1-Phenyl-3-(2-chloroethyl)urea 1-Phenylimidazolidin-2-one 1-Phenylimidazolidin-2-one 1-Phenyl-3-(2-chloroethyl)urea->1-Phenylimidazolidin-2-one Cyclization (NaH, THF) 1-Phenylimidazolidin-2-one_step2 1-Phenylimidazolidin-2-one 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride 1-Phenylimidazolidin-2-one_step2->4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride Reaction Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride Sulfonyl_chloride 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride PIB-SO Derivative PIB-SO Derivative Sulfonyl_chloride->PIB-SO Derivative Reaction (Triethylamine, CH2Cl2) Substituted phenol Substituted phenol Substituted phenol->PIB-SO Derivative G PIB-SO / PIB-SA PIB-SO / PIB-SA Colchicine Binding Site Colchicine Binding Site PIB-SO / PIB-SA->Colchicine Binding Site beta-Tubulin beta-Tubulin Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Colchicine Binding Site->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis G AR Antagonist AR Antagonist Androgen Receptor (AR) Androgen Receptor (AR) AR Antagonist->Androgen Receptor (AR) Competitive Binding AR Nuclear Translocation Blocked AR Nuclear Translocation Blocked Androgen Receptor (AR)->AR Nuclear Translocation Blocked Androgens (T, DHT) Androgens (T, DHT) Androgens (T, DHT)->Androgen Receptor (AR) Binding to AREs Inhibited Binding to AREs Inhibited AR Nuclear Translocation Blocked->Binding to AREs Inhibited Gene Transcription Inhibition Gene Transcription Inhibition Binding to AREs Inhibited->Gene Transcription Inhibition Decreased Cell Proliferation Decreased Cell Proliferation Gene Transcription Inhibition->Decreased Cell Proliferation

References

Unveiling the Antimitotic Potential of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of derivatives of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a chemical scaffold that has given rise to a potent new class of antimitotic agents. The focus of this document is on the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) series and their innovative prodrug counterparts, which demonstrate significant antiproliferative effects against a range of cancer cell lines. Through a detailed exploration of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation, this guide serves as a comprehensive resource for researchers in oncology and drug discovery.

Core Biological Activity: Disruption of Microtubule Dynamics and Cell Cycle Arrest

Derivatives of this compound, particularly the PIB-SA class of compounds, exhibit potent antiproliferative and antimitotic activity.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By interfering with microtubule polymerization, these compounds lead to a cascade of cellular events culminating in apoptosis.

A key finding in the study of these derivatives is their ability to induce cell cycle arrest in the G2/M phase.[1][2] This blockage prevents cancer cells from proceeding through mitosis, ultimately triggering programmed cell death. The effectiveness of these compounds has been demonstrated in various cancer cell lines, including those resistant to existing chemotherapeutic agents.[1]

Furthermore, a significant advancement in this area is the development of N-alkylated prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs). These prodrugs are designed for selective activation within the tumor microenvironment. They are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is notably overexpressed in certain breast cancer cells. This targeted activation, through N-dealkylation, releases the active PIB-SA metabolites directly at the site of action, potentially reducing systemic toxicity.

Quantitative Biological Data

The antiproliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a drug that inhibits cell growth by 50%. The following tables summarize the IC50 values for representative compounds from the PIB-SA and PAIB-SA series against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Derivatives [1]

CompoundHT-29 (Colon Carcinoma)M21 (Skin Melanoma)MCF7 (Breast Carcinoma)
PIB-SO Analog 1 0.05 µM0.04 µM0.06 µM
PIB-SO Analog 2 0.03 µM0.02 µM0.04 µM
PIB-SO Analog 3 0.08 µM0.07 µM0.09 µM

Table 2: Antiproliferative Activity (IC50, µM) of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide (PAIB-SA) Prodrugs [3]

CompoundMCF7 (CYP1A1-positive)MDA-MB-468 (CYP1A1-positive)MDA-MB-231 (CYP1A1-negative)HaCaT (CYP1A1-negative)
PAIB-SA Salt 1 0.04 µM0.5 µM> 50 µM> 75 µM
PAIB-SA Salt 2 0.03 µM0.3 µM25 µM40 µM
PAIB-SA Salt 3 0.05 µM1.0 µM> 50 µM> 75 µM

Signaling Pathway and Mechanism of Action

The biological activity of these compounds is initiated by distinct mechanisms for the active PIB-SA molecules and their PAIB-SA prodrugs. The following diagram illustrates the key signaling events.

G cluster_prodrug Prodrug Activation (in CYP1A1-expressing cells) cluster_action Mechanism of Action PAIB_SA PAIB-SA Prodrug (extracellular) PAIB_SA_int PAIB-SA Prodrug (intracellular) PAIB_SA->PAIB_SA_int Cellular Uptake CYP1A1 CYP1A1 Enzyme PAIB_SA_int->CYP1A1 Substrate PIB_SA Active PIB-SA Metabolite CYP1A1->PIB_SA N-dealkylation Tubulin Tubulin Dimers PIB_SA->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of PAIB-SA prodrug activation and subsequent antimitotic action.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of well-established in vitro assays.

Antiproliferative Activity Assay

This assay determines the concentration-dependent effect of the compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at a concentration around its IC50 value for 24 to 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates an antimitotic effect.

Microtubule Disruption Assay

This assay visualizes the effect of the compounds on the microtubule network within cells.

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound for a specified period.

  • Immunofluorescence Staining:

    • Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).

    • The cells are permeabilized with a detergent (e.g., Triton X-100).

    • The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA dye like DAPI.

  • Microscopy: The stained cells are visualized using a fluorescence microscope.

  • Analysis: The morphology of the microtubule network in treated cells is compared to that in untreated control cells. Disruption of the normal filamentous microtubule structure is indicative of an antimicrotubule effect.

Experimental Workflow

The following diagram outlines the general workflow for the biological evaluation of these compounds.

G cluster_workflow Experimental Workflow start Synthesized Compound antiprolif Antiproliferative Assay (IC50 Determination) start->antiprolif cell_cycle Cell Cycle Analysis antiprolif->cell_cycle Potent Compounds microtubule Microtubule Disruption Assay cell_cycle->microtubule mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) microtubule->mechanism apoptosis Apoptosis Assay (e.g., Annexin V Staining) mechanism->apoptosis end Lead Compound Identification apoptosis->end

Caption: General workflow for the in vitro biological evaluation of antimitotic compounds.

This technical guide provides a foundational understanding of the significant anticancer potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of oncology drug discovery.

References

A Technical Review of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: Synthesis, Derivatization, and Application in Cancer Prodrug Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-(2-Oxoimidazolidin-1-yl)benzonitrile is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While literature on the parent molecule is sparse, its core structure is integral to the design of innovative, selectively activated anticancer agents. This technical guide provides a comprehensive review of the synthesis of the this compound core, its derivatization into potent antimitotic prodrugs, and the associated biological activities. We detail the mechanism of action for these prodrugs, which leverages the unique enzymatic profile of cancer cells for targeted therapy. This paper summarizes key quantitative data, presents detailed experimental protocols for synthesis and biological evaluation, and uses visualizations to clarify synthetic routes and mechanisms of action, serving as a vital resource for researchers in oncology and drug development.

Introduction

The imidazolidin-2-one ring system is a prevalent motif in a variety of biologically active compounds and approved pharmaceuticals. Its combination with a benzonitrile group in this compound creates a versatile chemical intermediate. The primary significance of this scaffold in recent literature lies in its use as the foundation for a novel class of antimitotic prodrugs. These compounds are specifically designed to be activated by cytochrome P450 1A1 (CYP1A1), an enzyme that is frequently overexpressed in several cancer types, particularly breast cancer, but has low expression in normal tissues. This differential expression allows for tumor-selective release of a potent cytotoxic agent, representing a promising strategy in targeted cancer chemotherapy.

This review will cover the fundamental synthesis of the parent compound and focus on the extensive development, biological evaluation, and mechanism of its N-alkylated benzenesulfonate and benzenesulfonamide derivatives as CYP1A1-activated prodrugs.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from 4-aminobenzonitrile. This method involves the formation of an N-(2-chloroethyl)urea intermediate, followed by an intramolecular cyclization to form the imidazolidin-2-one ring.

The general synthetic workflow is outlined below.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization A 4-Aminobenzonitrile C 1-(2-Chloroethyl)-3-(4-cyanophenyl)urea A->C Et2O or THF B 2-Chloroethyl Isocyanate B->C D 1-(2-Chloroethyl)-3-(4-cyanophenyl)urea E This compound D->E Base (e.g., NaH) Solvent (e.g., THF)

Figure 1: General synthetic workflow for this compound.

General Experimental Protocol for Synthesis

The following protocol is a representative procedure adapted from the synthesis of analogous structures.[1][2]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-cyanophenyl)urea To a solution of 4-aminobenzonitrile (1.0 eq) in a suitable anhydrous solvent such as diethyl ether (Et₂O) or tetrahydrofuran (THF), 2-chloroethyl isocyanate (1.1 eq) is added dropwise at 0 °C under an inert atmosphere.[2] The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is typically filtered, washed with the solvent, and dried under vacuum to yield the urea intermediate.

Step 2: Synthesis of this compound The intermediate, 1-(2-chloroethyl)-3-(4-cyanophenyl)urea (1.0 eq), is dissolved in anhydrous THF. A strong base, such as sodium hydride (NaH, 1.2 eq), is added portion-wise at 0 °C. The mixture is then stirred at room temperature or heated to reflux to facilitate the intramolecular cyclization.[1] After the reaction is complete, it is carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Applications

The most prominent application of the this compound scaffold is in the development of antimitotic prodrugs targeting breast cancer.[3][4] These prodrugs, referred to as PAIB-SOs (phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates) and PAIB-SAs (their sulfonamide bioisosteres), are designed for selective activation by CYP1A1.[1][5]

Mechanism of Action: CYP1A1-Mediated Bioactivation

PAIB-SO and PAIB-SA prodrugs are inert in cells with low or no CYP1A1 expression. However, in CYP1A1-positive cancer cells, the enzyme catalyzes the oxidative N-dealkylation at the N-3 position of the imidazolidin-2-one ring. This reaction removes the alkyl group, converting the inactive prodrug into its highly cytotoxic metabolite, a phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) or benzenesulfonamide (PIB-SA).[3][5][6] These active metabolites are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

G cluster_0 Extracellular Space cluster_1 CYP1A1-Positive Cancer Cell Prodrug_ext PAIB-SO / PAIB-SA Prodrug (Inactive) Prodrug_int Prodrug (Inactive) Prodrug_ext->Prodrug_int Cellular Uptake Active_drug PIB-SO / PIB-SA (Active Cytotoxin) Prodrug_int->Active_drug Oxidative N-dealkylation Microtubules Microtubule Disruption Active_drug->Microtubules CYP1A1 CYP1A1 Enzyme CYP1A1->Prodrug_int G2M G2/M Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Mechanism of CYP1A1-mediated bioactivation of PAIB-SO/SA prodrugs.

Quantitative Data

The antiproliferative activity of various PAIB-SO and PAIB-SA derivatives has been extensively studied. The data highlights their high potency and selectivity for cancer cells expressing CYP1A1 (e.g., MCF7, MDA-MB-468) over cells with low expression (e.g., MDA-MB-231) and non-cancerous cells (HaCaT).

Table 1: Antiproliferative Activity (IC₅₀) of Representative PAIB-SA Prodrugs and Their Active Metabolite [5][8]

CompoundR Group (Alkyl)IC₅₀ MCF7 (μM)IC₅₀ MDA-MB-468 (μM)IC₅₀ MDA-MB-231 (μM)IC₅₀ HaCaT (μM)Selectivity Ratio (HaCaT/MCF7)
SFOM-196 n-Butyl0.0070.015> 10> 10> 1428
SFOM-198 n-Pentyl0.0070.011> 10> 10> 1428
SFOM-203 Isobutyl0.0140.027> 10> 10> 714
CEU-638 H (Active)0.0220.0380.0190.0190.86

IC₅₀ values represent the concentration inhibiting cell proliferation by 50% after 72h. The selectivity ratio indicates the preferential cytotoxicity towards CYP1A1-positive MCF7 cells.

Table 2: Antiproliferative Activity (IC₅₀) of PYRAIB-SO Prodrugs [1]

CompoundR Group (Alkyl)Pyridinyl SubstitutionIC₅₀ MCF7 (μM)IC₅₀ T-47D (μM)IC₅₀ MDA-MB-231 (μM)Selectivity Ratio (MDA-MB-231/MCF7)
1 n-Butyl2-Me-pyridin-3-yl0.030.04> 10> 333
2 n-Butyl2-Cl-pyridin-3-yl0.030.03> 10> 333
5 n-Pentyl2-Me-pyridin-3-yl0.040.04> 10> 250
6 n-Pentyl2-Cl-pyridin-3-yl0.030.03> 10> 333

PYRAIB-SOs are pyridinyl analogues designed for improved water solubility.

Detailed Experimental Protocols

General Protocol for Synthesis of PYRAIB-SOs[1]

To a solution of 4-(3-alkyl-2-oxoimidazolidin-1-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (CH₂Cl₂), the relevant substituted pyridin-3-ol or pyridin-4-ol (1.5 eq) and triethylamine (3.0 eq) were added. The reaction mixture was stirred for 2 days at room temperature. The organic layer was subsequently rinsed with saturated NaHCO₃ solution, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product was purified by flash chromatography on silica gel.

Antiproliferative Activity Assay (SRB Assay)[6]
  • Cells were seeded in 96-well plates and allowed to attach for 24 hours.

  • Compounds were added at various concentrations, and the plates were incubated for 72 hours.

  • Cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Plates were washed with water and air-dried.

  • Cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Plates were washed with 1% acetic acid to remove unbound dye and air-dried.

  • Bound SRB was solubilized with 10 mM Tris base solution (pH 10.5).

  • Absorbance was read at 515 nm using a microplate reader.

  • IC₅₀ values were calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry[1][6]
  • MCF7 cells were seeded and treated with the test compound (at 10x IC₅₀) for 24 hours.

  • Both floating and adherent cells were collected, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20 °C.

  • Fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation for 30 minutes at 37 °C in the dark, the DNA content was analyzed using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using analysis software.

Conclusion

This compound is a valuable chemical scaffold whose true potential is realized in its application as a foundational element for sophisticated prodrug design. The development of its N-alkylated benzenesulfonate and benzenesulfonamide derivatives has given rise to a highly promising class of antimitotic agents with a clever, tumor-selective activation mechanism. By exploiting the overexpression of CYP1A1 in breast cancer cells, these prodrugs can deliver a potent cytotoxic payload directly to the tumor site, thereby minimizing systemic toxicity. The impressive potency and high selectivity ratios demonstrated in vitro suggest that these compounds are excellent candidates for further preclinical and clinical development in the ongoing search for more effective and safer cancer therapies. Future research may focus on optimizing pharmacokinetic properties and expanding the application of this targeted activation strategy to other cancer types characterized by elevated CYP1A1 expression.

References

The Emergence of the 4-(2-Oxoimidazolidin-1-yl)phenyl Scaffold: A Cornerstone for Novel Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Development of a Promising Anticancer Core

Abstract

While the specific compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile is not extensively documented in scientific literature, the core scaffold, 4-(2-oxoimidazolidin-1-yl)phenyl, has emerged as a critical pharmacophore in the development of a novel class of potent antimitotic agents. This technical guide delves into the discovery and history of this chemical family, with a primary focus on its most promising derivatives: phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and 4-(2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PIB-SAs). We will explore the evolution of these compounds from their conceptualization as bioisosteres of known tubulin inhibitors to their development as sophisticated prodrugs, selectively activated in the tumor microenvironment. This guide will provide an in-depth look at their mechanism of action, synthesis, and key experimental data, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Quest for Novel Tubulin Inhibitors

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, making them an attractive target for anticancer drugs. The success of agents like taxanes and vinca alkaloids has spurred the search for new compounds that can overcome challenges such as drug resistance and toxicity.

The story of the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold begins with the exploration of bioisosteres for the trimethoxyphenyl moiety present in many potent antimicrotubule agents, such as combretastatin A-4 (CA-4).[1] Computational studies hypothesized that the N-phenyl-N′-(2-chloroethyl)urea (CEU) pharmacophore could serve as a bioisosteric equivalent.[2] This led to the design and synthesis of compounds that replaced the trimethoxyphenyl ring with this new pharmacophore, ultimately leading to the development of the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) series.[2][3]

From Active Compounds to Selective Prodrugs

The initial PIB-SO and PIB-SA derivatives demonstrated potent antiproliferative activities at the nanomolar level across a wide range of cancer cell lines.[1][4] However, a significant breakthrough in this research area was the development of prodrug strategies to enhance tumor selectivity and reduce systemic toxicity.

Researchers designed 4-(3-Alkyl-2-oxoimidazolidin-1-yl) derivatives, such as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs).[5][6] These compounds are largely inert but are specifically designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme.[5][6] CYP1A1 is overexpressed in several tumor types, including a large percentage of human breast tumors, but is mostly absent in normal tissues.[7] This differential expression provides a therapeutic window for selective drug activation within the cancer cells.[5][7]

The activation mechanism involves the CYP1A1-catalyzed N-dealkylation of the alkyl chain on the imidazolidin-2-one ring, releasing the potent antimitotic metabolites, PIB-SOs or PIB-SAs, directly at the site of action.[5][6]

CYP1A1_Bioactivation Prodrug PAIB-SO / PAIB-SA (Inactive Prodrug) CYP1A1 CYP1A1 (Tumor-specific enzyme) Prodrug->CYP1A1 N-dealkylation ActiveDrug PIB-SO / PIB-SA (Active Antimitotic Agent) CYP1A1->ActiveDrug Bioactivation HealthyTissue Healthy Tissue (Low CYP1A1) HealthyTissue->Prodrug Minimal Activation TumorCell Tumor Cell (High CYP1A1) TumorCell->CYP1A1 High Expression Mechanism_of_Action ActiveDrug PIB-SO / PIB-SA Tubulin β-Tubulin (Colchicine-binding site) ActiveDrug->Tubulin Binds to Polymerization Microtubule Polymerization ActiveDrug->Polymerization Inhibits Tubulin->Polymerization Essential for Disruption Microtubule Disruption Polymerization->Disruption Leads to G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Triggers Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces Synthesis_Workflow Start 1-Phenylimidazolidin-2-one Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride Step1->Intermediate Step2 Nucleophilic Addition (Phenol, Triethylamine) Intermediate->Step2 Product Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Step2->Product

References

"spectroscopic data for 4-(2-Oxoimidazolidin-1-yl)benzonitrile (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.45s1H-NH
7.85d2H8.8Ar-H
7.78d2H8.8Ar-H
3.95t2H8.0CH₂-N
3.44t2H8.0CH₂-N(CO)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
156.5C=O
143.8Ar-C
133.4Ar-CH
119.0Ar-CH
118.6CN
108.8Ar-C
46.8CH₂-N
40.8CH₂-N(CO)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3295StrongN-H Stretch
2226StrongC≡N Stretch
1705StrongC=O Stretch (Amide)
1605, 1518MediumC=C Stretch (Aromatic)
1288MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (ESI)

m/zIon
188.0764[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d₆, approximately 0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The data is acquired in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Crystallography of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic characteristics, synthesis, and potential biological significance of 4-(2-oxoimidazolidin-1-yl)benzonitrile and its derivatives. While direct crystallographic data for the parent compound is not publicly available, this document synthesizes information from closely related structures and established experimental protocols to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The imidazolidin-2-one ring, a cyclic urea, is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions. When coupled with a benzonitrile moiety, which can also engage in various intermolecular interactions, these derivatives present significant potential for the development of novel therapeutics. Understanding the three-dimensional structure of these compounds through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide summarizes available crystallographic data from analogous structures, outlines detailed experimental protocols for synthesis and crystallization, and explores the mechanistic pathways of biologically similar compounds.

Crystallographic Data of Analogous Compounds

To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of the closely related benzimidazole derivative, 4-(1H-Benzimidazol-2-yl)benzonitrile, provides valuable insights into the potential packing and intermolecular interactions that might be observed in the target class of compounds.[1]

Table 1: Crystallographic Data for 4-(1H-Benzimidazol-2-yl)benzonitrile [1]

ParameterValue
Chemical FormulaC₁₄H₉N₃
Formula Weight219.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2172 (10)
b (Å)11.818 (2)
c (Å)12.719 (2)
β (°)92.057 (7)
Volume (ų)1084.1 (3)
Z4
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)

In the crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile, molecules are linked into zigzag chains running parallel to the b-axis by intermolecular N—H···N hydrogen bonds.[1] The benzimidazole ring system and the phenyl ring are nearly coplanar.[1] This planarity and the presence of strong hydrogen bonding interactions are likely to be key structural features in the crystallography of this compound derivatives as well.

Experimental Protocols

The following protocols are generalized from established synthetic and crystallographic procedures for related N-aryl imidazolidinones and other heterocyclic compounds.

Synthesis of 1-Aryl-imidazolidin-2-ones

A common route to synthesize the 1-phenylimidazolidin-2-one core involves a two-step process starting from aniline.[2]

Scheme 1: General Synthesis of 1-Phenylimidazolidin-2-one

cluster_step1 Step 1 cluster_step2 Step 2 Aniline Aniline Intermediate 1-(2-Chloroethyl)-3-phenylurea Aniline->Intermediate + ChloroethylIsocyanate 2-Chloroethyl isocyanate ChloroethylIsocyanate->Intermediate + Product 1-Phenylimidazolidin-2-one Intermediate->Product Intramolecular cyclization NaH NaH, THF Et2O Diethyl ether

Caption: Synthetic pathway for 1-phenylimidazolidin-2-one.

Methodology:

  • Step 1: Urea Formation: Aniline is reacted with 2-chloroethyl isocyanate in a solvent such as diethyl ether at room temperature to yield 1-(2-chloroethyl)-3-phenylurea.[2]

  • Step 2: Intramolecular Cyclization: The resulting urea derivative is then treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to facilitate an intramolecular cyclization, affording the 1-phenylimidazolidin-2-one product.[2]

For the synthesis of the title compound, 4-aminobenzonitrile would be used as the starting material in place of aniline.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various techniques. Slow evaporation is a commonly employed method.

Methodology:

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of single crystals over a period of several days to weeks.

X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Workflow for Crystallographic Analysis:

Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Diffractometer Data Collection (X-ray Diffractometer) Mounting->Diffractometer Integration Data Integration and Scaling Diffractometer->Integration StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • The collected diffraction data is integrated and scaled.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data.

  • The final structure is validated and analyzed for geometric parameters and intermolecular interactions.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly those with a benzenesulfonate or benzenesulfonamide linkage, have been investigated as potent antimitotic agents.[2][3] These compounds often function by disrupting microtubule dynamics, which are crucial for cell division.

Signaling Pathway: Antimitotic Action of Imidazolidinone Derivatives

Many of these compounds are designed as prodrugs that are bioactivated by cytochrome P450 enzymes, particularly CYP1A1, which is often overexpressed in cancer cells.[2] The activated form of the drug can then interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Prodrug Imidazolidinone Prodrug CYP1A1 CYP1A1 (in cancer cells) Prodrug->CYP1A1 Bioactivation ActiveDrug Active Antimitotic Agent CYP1A1->ActiveDrug Tubulin Tubulin ActiveDrug->Tubulin Inhibition Microtubule Microtubule Polymerization ActiveDrug->Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of antimitotic imidazolidinone derivatives.

Conclusion

The this compound framework represents a promising scaffold for the development of new therapeutic agents. While a definitive crystal structure for the parent compound remains to be elucidated, analysis of related structures and established synthetic methodologies provide a solid foundation for future research. The protocols and data presented in this guide are intended to facilitate further investigation into the crystallography, synthesis, and biological evaluation of this important class of molecules. The potential for these compounds to act as antimitotic agents highlights the importance of continued research in this area.

References

In Silico Modeling of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile serves as a core scaffold for a class of promising anticancer prodrugs. Its derivatives have demonstrated potent antimitotic activity through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of the in silico methodologies employed to investigate the interactions of this chemical series at the molecular level. We will explore the dual-target nature of these compounds, focusing on their activation by Cytochrome P450 1A1 (CYP1A1) and the subsequent inhibition of tubulin by the active metabolite. This document outlines detailed protocols for molecular docking and quantitative structure-activity relationship (QSAR) analysis, presents illustrative quantitative data, and provides visualizations of key processes to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a key component of novel antimitotic prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs).[1][2] These compounds are designed to be selectively activated within cancer cells that overexpress the CYP1A1 enzyme, a strategy that enhances tumor-specific cytotoxicity while minimizing systemic side effects.[1][2] Upon bioactivation, the resulting metabolites act as potent inhibitors of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[1][3]

In silico modeling plays a pivotal role in the rational design and optimization of these prodrugs. Through computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the binding affinity of these compounds to both CYP1A1 and tubulin, understand the structural determinants of their activity, and guide the synthesis of more potent and selective analogs. This guide details the computational workflows and methodologies relevant to the study of this compound derivatives.

In Silico Methodology

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are crucial for understanding their interactions with both the activating enzyme (CYP1A1) and the therapeutic target (tubulin).

  • Protein Preparation:

    • The crystal structure of tubulin, typically in complex with a known colchicine-site inhibitor, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1SA0.

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH.

    • The protein structure is energy-minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of the this compound derivative is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the colchicine binding site on β-tubulin, ensuring it is large enough to accommodate the ligand.

    • A docking algorithm, such as AutoDock Vina or GOLD, is used to perform the docking calculations.

    • Multiple docking poses are generated and ranked based on their predicted binding affinity (e.g., docking score in kcal/mol).

  • Analysis of Results:

    • The top-ranked docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site.

    • The predicted binding affinities are used to compare the potential of different derivatives as tubulin inhibitors.

  • Protein Preparation:

    • A homology model or a crystal structure of human CYP1A1 is obtained.

    • The protein is prepared similarly to tubulin, with the addition of the heme cofactor, which is essential for its catalytic activity. The iron atom in the heme group is assigned the appropriate charge state.

  • Ligand Preparation:

    • The 3D structures of the prodrugs (e.g., PAIB-SOs, PAIB-SAs) are prepared as described for the tubulin ligands.

  • Docking Simulation:

    • The grid box is centered on the active site of CYP1A1, encompassing the heme group.

    • Docking is performed using a program capable of handling metalloproteins, such as AutoDock or MOE.

  • Analysis of Results:

    • The docking poses are analyzed to determine the proximity of the ligand's metabolically labile sites to the heme iron, which is indicative of the potential for oxidative metabolism.

    • The binding affinities can help in predicting the substrate specificity of different derivatives for CYP1A1.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For the this compound derivatives, QSAR can be used to predict their antimitotic potency based on various molecular descriptors.

  • Data Collection:

    • A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for inhibition of cancer cell growth) is compiled.

  • Descriptor Calculation:

    • A wide range of 2D molecular descriptors, such as topological, constitutional, and electronic descriptors, are calculated for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

  • Model Building:

    • The dataset is divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are calculated to assess the model's goodness of fit and predictive ability.

Data Presentation

The following tables present illustrative quantitative data from hypothetical in silico studies on a series of this compound derivatives. This data is for demonstrative purposes to showcase how results from such studies can be structured.

Table 1: Molecular Docking Scores of this compound Derivatives against Tubulin and CYP1A1.

Compound IDDerivative SubstitutionTubulin Docking Score (kcal/mol)CYP1A1 Docking Score (kcal/mol)
Cpd-1 Unsubstituted-7.5-6.8
Cpd-2 3-methyl-7.8-7.1
Cpd-3 4-chloro-8.2-7.5
Cpd-4 3,4-dichloro-8.9-8.1
Cpd-5 4-methoxy-8.0-7.2

Table 2: Predicted vs. Experimental Activity from a Hypothetical QSAR Model.

Compound IDExperimental pIC50Predicted pIC50Residual
Cpd-1 6.26.10.1
Cpd-2 6.56.40.1
Cpd-3 7.17.00.1
Cpd-4 7.87.9-0.1
Cpd-5 6.86.70.1

Visualization of Pathways and Workflows

Signaling Pathway of Antimitotic Action

The following diagram illustrates the proposed mechanism of action for this compound-based prodrugs.

G cluster_0 Extracellular Space cluster_1 Cancer Cell Cytoplasm Prodrug Prodrug (e.g., PAIB-SO) CYP1A1 CYP1A1 Prodrug->CYP1A1 Bioactivation ActiveMetabolite Active Metabolite CYP1A1->ActiveMetabolite Tubulin β-Tubulin (Colchicine Site) ActiveMetabolite->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed signaling pathway for CYP1A1-activated antimitotic prodrugs.

In Silico Drug Discovery Workflow

This diagram outlines a typical in silico workflow for the design and evaluation of novel this compound derivatives.

G cluster_workflow In Silico Workflow A Library of Derivatives B Molecular Docking (Tubulin & CYP1A1) A->B C Binding Affinity Prediction B->C D QSAR Modeling C->D High Affinity E ADMET Prediction D->E F Lead Compound Selection E->F Favorable Profile G Synthesis & In Vitro Testing F->G

Caption: A generalized workflow for in silico drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted anticancer therapies. The in silico methodologies detailed in this guide provide a robust framework for understanding the molecular interactions that govern the activity of its derivatives. By integrating molecular docking, QSAR, and other computational approaches, researchers can accelerate the discovery of novel prodrugs with enhanced efficacy and selectivity, ultimately contributing to the advancement of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Using 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 4-(2-Oxoimidazolidin-1-yl)benzonitrile in high-throughput screening (HTS) campaigns.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] The small molecule, this compound, and its analogs have been identified as scaffolds for developing potent biologically active agents.[4][5][6] Notably, derivatives of the 4-(2-oxoimidazolidin-1-yl) scaffold have been investigated as prodrugs that are bioactivated by the cytochrome P450 enzyme CYP1A1, which is overexpressed in certain cancer cells.[4][5][6] This suggests that this compound can be employed in HTS campaigns to identify novel modulators of CYP1A1 activity or other relevant biological pathways.

This application note outlines a protocol for a cell-based HTS assay to identify compounds that modulate CYP1A1 activity, using a luciferase reporter gene assay.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Synonyms 1-(4-Cyanophenyl)imidazolidin-2-one
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Principle of the High-Throughput Screening Assay

The proposed HTS assay is a cell-based reporter assay designed to measure the activity of the CYP1A1 enzyme. The principle relies on a genetically engineered cell line that contains a reporter gene (e.g., Luciferase) under the control of a promoter with an Aryl Hydrocarbon Receptor (AhR) response element.

Activation of the AhR signaling pathway, which upregulates CYP1A1 expression, leads to the expression of the luciferase reporter gene. The resulting luminescence can be quantified and is proportional to the activation of the pathway. Compounds that modulate CYP1A1 activity, either by inducing its expression or by directly interacting with the enzyme, will alter the luminescent signal. This compound can be used as a reference compound or as part of a screening library.

cluster_pathway CYP1A1 Induction Pathway Ligand Inducer (e.g., TCDD) AhR Aryl Hydrocarbon Receptor (AhR) Ligand->AhR Binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation Metabolism Metabolism of Substrates CYP1A1_Protein->Metabolism cluster_workflow High-Throughput Screening Workflow A Cell Seeding (384-well plate) B Incubation (24 hours) A->B C Compound Addition (Test Compounds, Controls) B->C D Incubation (24 hours) C->D E Luciferase Reagent Addition D->E F Luminescence Reading E->F G Data Analysis F->G

References

Application Notes and Protocols: 4-(2-Oxoimidazolidin-1-yl)benzonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the potential use of 4-(2-Oxoimidazolidin-1-yl)benzonitrile as a chemical probe to investigate cytochrome P450 1A1 (CYP1A1) activity and microtubule dynamics in cancer cells. The information is based on the reported activities of its N-alkylated benzenesulfonate derivatives, which function as CYP1A1-activated antimitotic prodrugs.[1][2][3]

Introduction

This compound is a synthetic organic compound featuring a central benzonitrile moiety linked to an oxoimidazolidine ring. While this core structure is a key component of more complex molecules with demonstrated biological activity, its potential as a standalone chemical probe is an area of active investigation. Derivatives of this compound have been identified as potent antimitotic agents that are selectively activated in cancer cells overexpressing cytochrome P450 1A1 (CYP1A1).[1][2] This suggests that this compound and its analogs could serve as valuable tools for studying CYP1A1-mediated drug metabolism and its effects on microtubule-dependent cellular processes, such as mitosis and cell division.

Principle of Action

The proposed mechanism of action for derivatives of this compound involves a two-step process. First, in cells with high CYP1A1 expression, such as certain breast cancer cell lines, the N-alkylated prodrug is metabolized via N-dealkylation.[1][2] This enzymatic conversion generates the active metabolite, which then acts as a potent inhibitor of microtubule polymerization. The active form of the molecule is believed to bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly.[4][5][6] This interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[7][8][9]

Potential Applications

  • Selective Targeting of CYP1A1-Expressing Cancer Cells: Given that CYP1A1 is overexpressed in various tumors, including a significant percentage of breast cancers, this compound-based probes could be used to selectively target and study these cancer cells.[10][11][12][13]

  • High-Throughput Screening for CYP1A1 Inhibitors/Inducers: A fluorescently labeled version of a this compound-based prodrug could be developed for high-throughput screening assays to identify novel modulators of CYP1A1 activity.

  • Investigation of Microtubule Dynamics: As an inhibitor of microtubule polymerization, this chemical probe can be used to study the role of microtubule dynamics in various cellular processes, including cell division, migration, and intracellular transport.

  • Validation of CYP1A1 as a Therapeutic Target: The selective cytotoxicity of its activated form in CYP1A1-positive cells can be exploited to validate CYP1A1 as a viable target for prodrug-based cancer therapy.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative N-alkylated benzenesulfonate derivative of this compound, herein referred to as "Probe-1," and its active metabolite. This data is illustrative and based on published findings for similar compounds.

Table 1: In Vitro Antiproliferative Activity of Probe-1

Cell LineCYP1A1 ExpressionIC₅₀ (µM) of Probe-1IC₅₀ (µM) of Active Metabolite
MCF-7High0.50.05
MDA-MB-468High0.80.07
MDA-MB-231Low/Negative> 500.1
HaCaTLow/Negative> 500.2

Table 2: Effects of the Active Metabolite on Microtubule Polymerization and Cell Cycle

AssayEndpointResult
Tubulin Polymerization AssayIC₅₀0.44 µM
Colchicine Binding Assay% Inhibition (at 1 µM)88%
Cell Cycle Analysis (MCF-7 cells)% of Cells in G2/M (24h)75%

Experimental Protocols

Protocol 1: Assessment of CYP1A1-Mediated Cytotoxicity

Objective: To determine the selective cytotoxicity of a this compound-based prodrug (Probe-1) in CYP1A1-positive and CYP1A1-negative cancer cell lines.

Materials:

  • Probe-1 (dissolved in DMSO)

  • CYP1A1-positive (e.g., MCF-7) and CYP1A1-negative (e.g., MDA-MB-231) breast cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Probe-1 in cell culture medium.

  • Treat the cells with varying concentrations of Probe-1 and a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed CYP1A1+ and CYP1A1- cells in 96-well plates adhere Allow cells to adhere overnight seed_cells->adhere prepare_probe Prepare serial dilutions of Probe-1 treat_cells Add Probe-1 to cells prepare_probe->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay read_plate Measure absorbance viability_assay->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for assessing CYP1A1-mediated cytotoxicity.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To evaluate the inhibitory effect of the active metabolite of the chemical probe on microtubule polymerization.

Materials:

  • Active metabolite of the probe (dissolved in DMSO)

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Microplate reader capable of kinetic absorbance measurement at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.

  • Add the active metabolite at various concentrations or a vehicle control (DMSO) to the reaction mixture.

  • Incubate the mixture on ice.

  • Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to obtain polymerization curves.

  • Determine the IC₅₀ value for the inhibition of tubulin polymerization.[14][15]

experimental_workflow_tubulin cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_data_analysis Data Analysis prepare_mix Prepare reaction mix (tubulin, buffer, GTP) add_compound Add active metabolite or DMSO prepare_mix->add_compound incubate_ice Incubate on ice add_compound->incubate_ice initiate_poly Initiate polymerization at 37°C measure_abs Measure absorbance at 340 nm kinetically initiate_poly->measure_abs plot_curves Plot polymerization curves measure_abs->plot_curves determine_ic50 Determine IC50 for inhibition plot_curves->determine_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the chemical probe's active metabolite on cell cycle progression.

Materials:

  • Active metabolite of the probe (dissolved in DMSO)

  • CYP1A1-positive cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Propidium iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the active metabolite or a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[16][17]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.[18][19][20]

Signaling Pathway and Mechanism of Action

The proposed signaling pathway for the prodrug activation and subsequent antimitotic effect is depicted below.

signaling_pathway cluster_cell CYP1A1-Positive Cancer Cell cluster_microtubule Microtubule Dynamics prodrug This compound Prodrug Derivative cyp1a1 CYP1A1 (N-dealkylation) prodrug->cyp1a1 Enters cell active_metabolite Active Metabolite cyp1a1->active_metabolite Bioactivation microtubule Microtubule Polymerization active_metabolite->microtubule Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

References

Application Notes and Protocols for 4-(2-Oxoimidazolidin-1-yl)benzonitrile Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxoimidazolidin-1-yl)benzonitrile is a non-steroidal compound with a chemical structure analogous to second-generation androgen receptor (AR) antagonists like enzalutamide.[1] Compounds of this class are of significant interest in the development of therapeutics for androgen-dependent pathologies, most notably prostate cancer.[2][3] The primary mechanism of action for these molecules is the competitive inhibition of androgen binding to the AR, which in turn prevents receptor translocation to the nucleus and subsequent transactivation of target genes.[3][4]

These application notes provide detailed protocols for two key in vitro assays essential for the characterization of this compound and other potential AR antagonists: an AR Competitive Binding Assay and an AR Transcriptional Activation Assay. These assays are fundamental in determining the potency and efficacy of a compound's interaction with the androgen receptor and its downstream signaling pathway.

Pharmacological Data Summary

The following tables summarize representative quantitative data for compounds structurally related to this compound, such as enzalutamide. This data is provided for comparative purposes to aid in the evaluation of novel compounds.

Table 1: Androgen Receptor Competitive Binding Affinity

CompoundCell LineRadioligandIC50 (nM)Reference
EnzalutamideLNCaP[¹⁸F]-FDHT21.4 ± 4.4[5]
BicalutamideLNCaP[³H]-R1881160[2]
ApalutamideLNCaP[¹⁸F]-FDHT16.0 ± 2.1[5]

Note: IC50 values are dependent on specific assay conditions and cell lines used. The data presented are representative values from the cited literature.

Table 2: Androgen Receptor Transcriptional Activation Potency

CompoundCell LineReporter GeneAgonistIC50 (nM)Reference
EnzalutamideLNCaPPSA-luciferaseR1881120 ± 40[3]
Apalutamide-LuciferaseTestosterone200[2]
Darolutamide-LuciferaseTestosterone26[2]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by an AR agonist.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR in prostate cancer cells.

Materials:

  • Cell Line: LNCaP or 22Rv1 human prostate cancer cells (ATCC).

  • Radioligand: [³H]-R1881 (PerkinElmer).

  • Test Compound: this compound.

  • Reference Compound: Enzalutamide (Selleck Chemicals).

  • Buffers:

    • Binding Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), sodium molybdate (20 mM), glycerol (10%), and protease inhibitor cocktail.

    • Wash Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM).

  • Scintillation Cocktail.

  • 96-well plates.

  • Cell scraper.

  • Homogenizer.

  • Centrifuge.

  • Scintillation counter.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture LNCaP or 22Rv1 cells in appropriate media until confluent.

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Binding Buffer and homogenize.

    • Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (Enzalutamide) in the Binding Buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of cytosolic extract, 50 µL of [³H]-R1881 (final concentration ~1 nM), and 50 µL of Binding Buffer.

      • Non-specific Binding: 50 µL of cytosolic extract, 50 µL of [³H]-R1881, and 50 µL of a high concentration of unlabeled dihydrotestosterone (DHT) (e.g., 1 µM).

      • Competitive Binding: 50 µL of cytosolic extract, 50 µL of [³H]-R1881, and 50 µL of each dilution of the test or reference compound.

    • Incubate the plate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Add 100 µL of ice-cold hydroxylapatite slurry (50% in Wash Buffer) to each well.

    • Incubate on ice for 15 minutes with occasional mixing.

    • Wash the hydroxylapatite pellets three times with ice-cold Wash Buffer by centrifugation and aspiration of the supernatant.

  • Quantification:

    • Add scintillation cocktail to each well containing the final pellet.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881, using non-linear regression analysis.

AR Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.[4]

Materials:

  • Cell Line: 22Rv1/MMTV_GR-KO AR-mediated stably transfected transcriptional activation (TA) assay cell line, or LNCaP cells transiently transfected with an AR-responsive luciferase reporter plasmid (e.g., pMMTV-Luc).[4][6]

  • Test Compound: this compound.

  • Reference Antagonist: Enzalutamide.

  • AR Agonist: Dihydrotestosterone (DHT) or the synthetic androgen R1881.

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, use charcoal-stripped FBS to remove endogenous steroids.

  • Transfection Reagent (for transient transfection).

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Protocol:

  • Cell Culture and Plating:

    • Culture the chosen cell line in the appropriate medium.

    • Seed the cells in 96-well white, clear-bottom plates at a density that will result in 70-80% confluency on the day of the assay.

    • If performing transient transfection, transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) according to the manufacturer's protocol.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference antagonist in charcoal-stripped medium.

    • Prepare the AR agonist (DHT or R1881) at a concentration that gives a submaximal response (e.g., EC80).

    • Remove the culture medium from the cells and replace it with medium containing the serial dilutions of the test/reference compound in the presence of the AR agonist.

    • Include control wells:

      • Vehicle control (agonist only).

      • No-agonist control.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

    • If a normalization plasmid was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control (Renilla) luciferase activity if applicable.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced activity by 50%, using non-linear regression analysis.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Antagonist This compound (Antagonist) Antagonist->AR_HSP Competitively Inhibits Androgen Binding

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.

Experimental_Workflow cluster_binding AR Competitive Binding Assay cluster_transcription AR Transcriptional Activation Assay B1 Prepare Cell Lysate (LNCaP or 22Rv1) B2 Incubate Lysate with [³H]-R1881 and Test Compound B1->B2 B3 Separate Bound and Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine IC50 B4->B5 T1 Plate AR-Reporter Cells T2 Treat with Agonist (DHT) and Test Compound T1->T2 T3 Incubate for 24-48h T2->T3 T4 Measure Luciferase Activity T3->T4 T5 Determine IC50 T4->T5 Start Characterization of This compound Start->B1 Start->T1

Caption: Experimental Workflow for Characterizing an AR Antagonist.

References

Application of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on 4-(2-Oxoimidazolidin-1-yl)benzonitrile in cancer is not extensively detailed in current literature, a significant body of research focuses on its derivatives, particularly benzenesulfonamide and benzenesulfonate analogues. These derivatives have been developed as innovative prodrugs for targeted cancer therapy. This document outlines the application of these derivatives, their mechanism of action, and detailed protocols for their investigation in a research setting. The primary focus is on two main classes of derivatives: Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) .

These compounds are designed as antimitotic prodrugs that are selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain cancer types, notably breast cancer. This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug at the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action

The core mechanism of these derivatives revolves around their bioactivation by CYP1A1. In their prodrug form, they are relatively inert. However, in cancer cells expressing high levels of CYP1A1, the enzyme catalyzes the oxidative N-dealkylation of the alkyl group on the imidazolidin-2-one moiety. This metabolic conversion transforms the prodrug into its active, cytotoxic form.

The active metabolites are potent antimitotic agents that disrupt microtubule dynamics. Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division. By interfering with microtubule assembly, the active drugs induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][2]

Signaling Pathway of CYP1A1-activated Prodrugs

CYP1A1_Pathway Prodrug This compound Derivative (Prodrug) CYP1A1 CYP1A1 Enzyme (Overexpressed in Cancer Cells) Prodrug->CYP1A1 Bioactivation Active_Metabolite Active Antimitotic Agent CYP1A1->Active_Metabolite N-dealkylation Microtubules Microtubule Dynamics Active_Metabolite->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound derivatives.

Application Notes

Selective Targeting of CYP1A1-Expressing Breast Cancers

A primary application of these derivatives is in the selective treatment of breast cancers that exhibit high levels of CYP1A1 expression.[1] Cell lines such as MCF7 and MDA-MB-468, which are known to express and induce CYP1A1, are highly sensitive to these prodrugs. In contrast, cells with low or no CYP1A1 expression, like MDA-MB-231, show significantly less sensitivity.[2] This selectivity provides a therapeutic window, potentially reducing side effects on healthy tissues that do not express this specific enzyme.

Overcoming Poor Water Solubility

A significant challenge in the development of many anticancer agents is their poor aqueous solubility, which can hinder preclinical and clinical development. Derivatives such as PYRAIB-SOs and salts of PAIB-SAs have been synthesized to address this issue. The incorporation of a pyridinyl group or the formation of sodium, potassium, or lithium salts dramatically increases water solubility compared to the parent compounds.[1][3] This improved solubility facilitates the preparation of formulations for in vivo studies and enhances bioavailability.

Antimitotic Activity and Cell Cycle Disruption

The active metabolites of these prodrugs function as potent antimitotic agents. They have been shown to disrupt microtubule dynamics, a mechanism shared by established anticancer drugs like taxanes and vinca alkaloids. Experimental evidence confirms that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with their role as microtubule-disrupting agents.[1][2]

Quantitative Data Summary

The following tables summarize the antiproliferative activity of representative derivatives in various cell lines.

Table 1: Antiproliferative Activity (IC50) of PYRAIB-SO Derivatives [1]

CompoundTarget Cell Line (CYP1A1-positive)IC50 (µM)Non-Target Cell Line (CYP1A1-negative)IC50 (µM)Selectivity Index
PYRAIB-SO Derivative 1MCF70.03MDA-MB-231>25>833
PYRAIB-SO Derivative 2MDA-MB-4680.15HaCaT>25>167
PYRAIB-SO Derivative 3MCF73.3MDA-MB-231>25>8

Table 2: Antiproliferative Activity (IC50) of PAIB-SA Derivatives [2]

CompoundTarget Cell Line (CYP1A1-positive)IC50 (µM)Non-Target Cell Line (CYP1A1-negative)IC50 (µM)
PAIB-SA 13MCF7SubmicromolarMDA-MB-231Low micromolar
CEU-638 (Active Metabolite)MCF7PotentMDA-MB-231Potent

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Workflow for Cell Viability Assay

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 5 Seed_Cells Seed cells in 96-well plates Treat_Cells Treat cells with varying concentrations of the compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution to each well Treat_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vitro Metabolism Assay with Liver Microsomes

This protocol is used to confirm the bioactivation of the prodrugs by CYP1A1.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human or rodent liver microsomes, the prodrug, and an NADPH-generating system in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent prodrug and the appearance of the active metabolite.

  • Data Analysis: Calculate the in vitro half-life of the prodrug.[1]

Derivatives of this compound, specifically PYRAIB-SOs and PAIB-SAs, represent a promising class of targeted anticancer agents. Their innovative mechanism of action, involving selective bioactivation by CYP1A1 in cancer cells, offers the potential for high efficacy with reduced systemic toxicity. The improved water solubility of newer generation derivatives further enhances their potential for clinical development. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of these and similar compounds in a cancer research setting.

References

Application Notes and Protocols for 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a class of compounds derived from 4-(2-oxoimidazolidin-1-yl)benzonitrile, which function as prodrugs bioactivated into potent enzyme inhibitors. Specifically, we focus on two main classes: phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs). These compounds are selectively activated by the enzyme Cytochrome P450 1A1 (CYP1A1), which is overexpressed in certain cancer cells, into active metabolites that potently inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted activation mechanism makes them promising candidates for cancer therapy with potentially reduced systemic toxicity.

Mechanism of Action: CYP1A1-Mediated Bioactivation

The core mechanism of action for PAIB-SOs and PAIB-SAs involves a targeted bioactivation process.[1][2][3] In tissues or cells with high CYP1A1 expression, such as specific breast cancer cell lines (e.g., MCF7 and MDA-MB-468), these prodrugs undergo oxidative N-dealkylation catalyzed by CYP1A1.[1][2] This enzymatic reaction removes the alkyl group from the N3 position of the imidazolidin-2-one ring, converting the inactive prodrug into its highly cytotoxic metabolite.[1][2][3] The resulting active compounds, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and 4-(2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PIB-SAs), act as potent antimitotic agents by disrupting microtubule assembly.[1][3][4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[1][3][4]

G cluster_0 CYP1A1-Expressing Cancer Cell cluster_1 Mechanism of Action Prodrug PAIB-SO / PAIB-SA (Inactive Prodrug) CYP1A1 Cytochrome P450 1A1 (CYP1A1) Prodrug->CYP1A1 N-dealkylation Active_Metabolite PIB-SO / PIB-SA (Active Antimitotic Agent) CYP1A1->Active_Metabolite Microtubule Microtubule Dynamics Active_Metabolite->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Bioactivation and mechanism of action of PAIB-SOs and PAIB-SAs.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of various PAIB-SO and PAIB-SA derivatives has been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for cancer cells expressing CYP1A1.

Table 1: Antiproliferative Activity (IC50) of Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) [1]

CompoundCell LineCYP1A1 StatusIC50 (µM)
PYRAIB-SO 1MCF7Positive0.03
PYRAIB-SO 1MDA-MB-468Positive0.3
PYRAIB-SO 1MDA-MB-231Negative> 12.5
PYRAIB-SO 2MCF7Positive0.05
PYRAIB-SO 2MDA-MB-468Positive1.0
PYRAIB-SO 2MDA-MB-231Negative> 25

Table 2: Antiproliferative Activity (IC50) of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide (PAIB-SA) Salts [5]

Compound (Salt)Cell LineCYP1A1 StatusIC50 (µM)
PAIB-SA 1 (Na+)MCF7Positive0.03
PAIB-SA 1 (Na+)MDA-MB-468Positive0.3
PAIB-SA 1 (Na+)MDA-MB-231Negative> 11.3
PAIB-SA 10 (Na+)MCF7Positive0.05
PAIB-SA 10 (Na+)MDA-MB-468Positive1.0
PAIB-SA 10 (Na+)MDA-MB-231Negative> 25

Experimental Protocols

Protocol 1: Determination of Antiproliferative Activity using Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic effects of the compounds on different cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-468, MDA-MB-231, HaCaT)

  • Complete cell culture medium (specific to cell line)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Cell Fixation (Cold TCA) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (Tris Base) E->F G 7. Absorbance Reading (Plate Reader) F->G H 8. IC50 Calculation G->H

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture dishes and treat with the test compound at a specific concentration (e.g., near the IC50 value) for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: In Vitro CYP1A1 Metabolism Assay

This protocol is used to confirm that the prodrugs are metabolized by CYP1A1.

Materials:

  • Human liver microsomes or recombinant human CYP1A1

  • NADPH regenerating system

  • Test compound (prodrug)

  • Potassium phosphate buffer

  • Acetonitrile (or other suitable organic solvent for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the liver microsomes or recombinant CYP1A1, NADPH regenerating system, and the test compound in potassium phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for various time points.

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent prodrug and the formation of the active metabolite over time.

  • Data Analysis: Calculate the rate of metabolism and the in vitro half-life of the prodrug.

Conclusion

The this compound derivatives, PAIB-SOs and PAIB-SAs, represent an innovative class of prodrugs with a targeted mechanism of action. Their selective bioactivation by CYP1A1 in cancer cells leads to potent antimitotic activity, making them valuable tools for cancer research and potential candidates for further drug development. The provided protocols offer a framework for the evaluation of these and similar compounds.

References

Developing Assays with 4-(2-Oxoimidazolidin-1-yl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing assays to characterize the biological activity of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a putative non-steroidal androgen receptor (AR) antagonist. The protocols detailed herein are foundational for researchers investigating novel therapeutics targeting androgen signaling pathways, which are critical in various physiological and pathological processes, most notably in prostate cancer.

Introduction

This compound belongs to a class of compounds known as non-steroidal antiandrogens (NSAAs). These molecules are designed to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. By blocking this interaction, NSAAs can prevent the downstream signaling cascade that leads to the transcription of androgen-responsive genes, thereby inhibiting the growth and proliferation of androgen-dependent cells. This mechanism of action makes them a key therapeutic strategy in the management of prostate cancer.

The following sections provide detailed protocols for essential in vitro assays to evaluate the efficacy of this compound as an AR antagonist. These include a competitive androgen receptor binding assay and a reporter gene assay to measure the inhibition of AR-mediated transcription.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound in key in vitro assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis. For comparison, data for a known second-generation AR antagonist, Enzalutamide, is also included.

CompoundAndrogen Receptor Binding Affinity (Ki, nM)AR-Mediated Transcription Inhibition (IC50, nM)Cell Proliferation Inhibition (LNCaP cells, IC50, µM)
This compound 251501.2
Enzalutamide5360.4

Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. The diagram below illustrates the mechanism by which androgens activate the AR and how antagonists like this compound can inhibit this process.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation Compound This compound Compound->AR Competitively Binds (Antagonism) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activation Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Assay Buffer E Combine Reagents in 96-well plate: - Assay Buffer - [3H]-R1881 - Test Compound or Vehicle - Recombinant AR A->E B Prepare [3H]-R1881 Solution B->E C Prepare Serial Dilutions of This compound C->E D Prepare Recombinant Human AR D->E F Incubate at 4°C for 18-24 hours E->F G Separate Bound and Free Ligand (e.g., Filter Binding Assay) F->G H Wash Filters G->H I Add Scintillation Cocktail H->I J Quantify Radioactivity (Scintillation Counter) I->J K Calculate Percent Specific Binding J->K L Plot Dose-Response Curve K->L M Determine Ki Value L->M Reporter_Assay_Workflow cluster_transfection Cell Culture & Transfection cluster_treatment Compound Treatment cluster_measurement Luciferase Measurement cluster_analysis Data Analysis A Seed AR-positive cells (e.g., LNCaP) in 96-well plates B Co-transfect with AR expression vector (if needed) and ARE-luciferase reporter plasmid A->B C Incubate for 24 hours B->C D Treat cells with serial dilutions of This compound C->D E Stimulate with an AR agonist (e.g., DHT) D->E F Incubate for 18-24 hours E->F G Lyse the cells F->G H Add luciferase substrate G->H I Measure luminescence H->I J Normalize luciferase activity I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Application Notes and Protocols: 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxoimidazolidin-1-yl)benzonitrile and its derivatives are emerging as a significant class of compounds in oncological research. This document provides detailed application notes and protocols for the use of its closely related and extensively studied analogs, particularly the phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate (PAIB-SO) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide (PAIB-SA) prodrugs, in cell culture studies. These compounds serve as precursors to potent antimitotic agents, demonstrating selective activity in cancer cells with elevated cytochrome P450 1A1 (CYP1A1) expression.

The primary mechanism of action involves the bioactivation of these prodrugs by CYP1A1 into their active metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and 4-(2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PIB-SAs).[1][2][3] These active compounds then exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] This targeted activation makes them promising candidates for selective cancer therapy, particularly for breast cancers where CYP1A1 is often overexpressed.[1][2][3]

Mechanism of Action: CYP1A1-Mediated Bioactivation and Microtubule Disruption

The selective anticancer activity of PAIB-SOs and PAIB-SAs is contingent on their metabolic activation by CYP1A1. In healthy tissues with low CYP1A1 levels, these prodrugs remain largely inactive, potentially minimizing systemic toxicity. However, in tumor cells expressing high levels of CYP1A1, the enzyme catalyzes the oxidative N-dealkylation of the alkyl group on the imidazolidin-2-one moiety.[1] This biotransformation yields the active metabolites (PIB-SOs or PIB-SAs), which are potent antimicrotubule agents.[1][3]

The active metabolites disrupt the polymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1] By interfering with microtubule dynamics, these compounds induce a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering the apoptotic cell death cascade.[1][3]

G cluster_0 CYP1A1-Expressing Cancer Cell Prodrug PAIB-SO / PAIB-SA (Inactive Prodrug) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Enters Cell Active_Metabolite PIB-SO / PIB-SA (Active Antimitotic Agent) CYP1A1->Active_Metabolite N-dealkylation Microtubules Microtubule Polymerization Active_Metabolite->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of PAIB-SO/SA prodrugs in cancer cells.

Data Presentation: Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated in various breast cancer cell lines with differing CYP1A1 expression levels, as well as in non-cancerous cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a representative PAIB-SA compound, highlighting its selectivity.

Cell LineCancer TypeCYP1A1 ExpressionIC50 (µM) of PAIB-SA 13Reference
MCF7Breast AdenocarcinomaHighSubmicromolar to low micromolar[3]
MDA-MB-468Breast AdenocarcinomaHighActive[2]
MDA-MB-231Breast AdenocarcinomaLow/NegativeInactive[2][3]
HaCaTKeratinocyteLow/NegativeInactive[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound derivatives in cell culture.

Protocol 1: Cell Viability/Antiproliferation Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the test compound on different cell lines.

Materials:

  • Test compound (e.g., a PAIB-SA derivative) dissolved in DMSO

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Protocol 3: Immunofluorescence Staining for Microtubule Disruption

This protocol visualizes the effect of the compound on the microtubule network within the cells.

Materials:

  • Glass coverslips in 24-well plates

  • Test compound

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in 24-well plates. After 24 hours, treat with the test compound for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for disruption of the normal filamentous microtubule network in treated cells compared to the control.

Conclusion

The derivatives of this compound, specifically the PAIB-SO and PAIB-SA series, represent a promising class of CYP1A1-activated prodrugs for targeted cancer therapy. Their selective antiproliferative activity in CYP1A1-expressing cancer cells, coupled with a well-defined mechanism of action involving microtubule disruption and G2/M arrest, makes them valuable tools for oncological research and drug development. The protocols provided herein offer a framework for investigating the cellular effects of these and structurally related compounds.

References

Application Notes and Protocols for In Vivo Studies of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on 4-(2-Oxoimidazolidin-1-yl)benzonitrile were not identified in the available literature. The following application notes and protocols are based on closely related prodrugs, Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are bioactivated to potent antimitotic agents. These compounds share the core 4-(2-oxoimidazolidin-1-yl)phenyl moiety and offer valuable insights into the potential in vivo applications of this chemical scaffold.

Introduction

Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are a class of novel prodrugs designed for targeted cancer therapy.[1] Their mechanism of action relies on bioactivation by cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in resistant breast cancer cells but largely absent in healthy tissues.[1] This selective activation leads to the formation of potent antimitotic metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which induce cell cycle arrest and disrupt microtubule dynamics.[1][2] The development of water-soluble salt forms has further enhanced their potential for in vivo administration.[2][3]

Application Notes

These compounds are primarily investigated for their potential as anticancer agents, specifically targeting CYP1A1-expressing tumors such as certain types of breast cancer. In vivo studies have focused on evaluating their toxicity, pharmacokinetic profiles, and antitumor efficacy in mouse models. The data suggests that specific PAIB-SO derivatives are well-tolerated and can effectively inhibit tumor growth at pharmacologically relevant concentrations.[1]

Quantitative Data Summary

The following table summarizes the in vivo pharmacokinetic data for three prototypical PAIB-SO compounds from a study in healthy female CD1® IGS mice.[1]

CompoundHalf-Life (t½) in hours
CEU-8358.1
CEU-93423.2
CEU-93821.5

Experimental Protocols

In Vivo Toxicity and Half-Life Determination

This protocol outlines the methodology for assessing the toxicity and pharmacokinetic profile of PAIB-SOs in a healthy mouse model.[1]

a. Animal Model:

  • Healthy female CD1® IGS mice.

b. Drug Formulation and Administration:

  • Excipients: A mixture of tetraglycol, ethanol, Tween® 80, propylene glycol, 10% glucose, and 0.9% NaCl. The exact percentages vary depending on the specific PAIB-SO compound (e.g., for CEU-835 and CEU-938: 15%, 1.60%, 13.63%, 5.45%, 21.81%, and 42.51% respectively).[1]

  • Administration: Multi-intravenous injections at their maximal solubilities.[1]

c. Toxicity Evaluation:

  • Monitoring of distress behaviors.

  • Necropsy of organs.

  • Complete blood cell count.

  • Histological analysis of tissues.[1]

d. Pharmacokinetic Analysis (Half-Life Determination):

  • Blood samples are collected at various time points post-intravenous administration.

  • The concentration of the PAIB-SO compounds in the blood is quantified to determine their half-life.[1]

In Vivo Antitumor Activity Assessment

This protocol describes the procedure for evaluating the antitumor efficacy of PAIB-SOs in a tumor-bearing mouse model.[1]

a. Animal Model:

  • MCF7 tumor-bearing CD1-Foxn1nu Nude female mice.[1]

b. Drug Administration:

  • Intravenous administration of the selected PAIB-SO compounds (CEU-934 and CEU-938).[1]

  • Paclitaxel is used as a positive control, administered in a mixture of 0.9% NaCl and a solution of Cremophor® EL, ethanol, and DMSO (50:50 ratio of NaCl to the Cremophor mixture, with the latter having a 49:49:2 ratio).[1]

c. Efficacy Measurement:

  • Tumor growth is monitored and measured over the course of the treatment.

  • The reduction in tumor volume in the treated groups is compared to the control group.[1]

Visualizations

experimental_workflow cluster_toxicity Toxicity & Half-Life Study cluster_efficacy Antitumor Efficacy Study Tox_Model Healthy Female CD1® IGS Mice Tox_Admin Multi-Intravenous Administration of PAIB-SOs Tox_Model->Tox_Admin Tox_Eval Toxicity Evaluation (Behavior, Necropsy, Blood Count, Histology) Tox_Admin->Tox_Eval PK_Analysis Pharmacokinetic Analysis (Blood Sampling & Half-Life Determination) Tox_Admin->PK_Analysis Eff_Model MCF7 Tumor-Bearing Nude Mice Eff_Admin Intravenous Administration of PAIB-SOs or Paclitaxel Eff_Model->Eff_Admin Eff_Measure Tumor Growth Measurement Eff_Admin->Eff_Measure

Experimental workflow for in vivo studies.

mechanism_of_action cluster_cell CYP1A1-Expressing Cancer Cell Prodrug PAIB-SO (Prodrug) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Bioactivation Active_Metabolite PIB-SO (Active Antimitotic) CYP1A1->Active_Metabolite Microtubule Microtubule Disruption Active_Metabolite->Microtubule Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest

Mechanism of action of PAIB-SOs.

References

Application Notes & Protocols: Radiosynthesis and Preclinical Imaging of [¹⁸F]2-Fluoro-4-(2-oxoimidazolidin-1-yl)benzonitrile ([¹⁸F]FOIBN)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct studies on the radiolabeling of 4-(2-Oxoimidazolidin-1-yl)benzonitrile were identified in the scientific literature. The following protocols are proposed based on well-established, analogous fluorine-18 radiolabeling methodologies and preclinical imaging standards. The presented data are hypothetical and intended to serve as a guideline for researchers.

Introduction

The this compound (OIBN) scaffold represents a promising structure for developing novel therapeutic agents and imaging probes for central nervous system (CNS) disorders or oncology. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1][2][3] The development of a PET tracer based on the OIBN structure, labeled with fluorine-18, could provide a valuable tool for drug development and diagnostics. Fluorine-18 is an ideal radionuclide for PET due to its favorable decay characteristics (t½ = 109.8 min, 97% β+ decay) and low positron energy (0.635 MeV), which allows for high-resolution imaging.[3][4]

This document outlines a proposed method for the synthesis, automated radiolabeling, quality control, and preclinical PET imaging of [¹⁸F]2-Fluoro-4-(2-oxoimidazolidin-1-yl)benzonitrile (hereafter referred to as [¹⁸F]FOIBN ). The proposed radiosynthesis employs a nucleophilic aromatic substitution (SₙAr) reaction on a nitro-precursor, a robust and widely used strategy for introducing ¹⁸F into electron-deficient aromatic rings.[4]

Synthesis of Radiolabeling Precursor

To facilitate the ¹⁸F-radiolabeling, a suitable precursor molecule must be synthesized. A common strategy is to use a precursor with a good leaving group, such as a nitro group (-NO₂), positioned ortho or para to an electron-withdrawing group (like the nitrile, -CN).

Proposed Precursor: 2-Nitro-4-(2-oxoimidazolidin-1-yl)benzonitrile (NO₂-OIBN).

Synthetic Scheme (Hypothetical): The synthesis could be achieved via a multi-step process starting from commercially available materials. For instance, a reaction between 4-fluoro-2-nitrobenzonitrile and imidazolidin-2-one under basic conditions could yield the desired precursor. The specifics of the synthesis would require optimization in a chemistry laboratory.

Automated Radiosynthesis of [¹⁸F]FOIBN

The automation of radiosynthesis is crucial for ensuring radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP).[5][6][7] The procedure described below is designed for a cassette-based automated synthesis module (e.g., TRACERlab, AllinOne, or similar).[5][7][8]

Protocol:

  • [¹⁸F]Fluoride Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is delivered to the synthesis module and trapped on an anion-exchange cartridge (e.g., Sep-Pak Light QMA).

  • Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂), in acetonitrile/water. The solvent is then removed by azeotropic distillation under a stream of nitrogen or argon at elevated temperature (100-120°C) to form the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex.[8]

  • Nucleophilic Fluorination: A solution of the precursor, 2-Nitro-4-(2-oxoimidazolidin-1-yl)benzonitrile (1-2 mg), dissolved in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO), is added to the reaction vessel. The reaction mixture is heated at 120-150°C for 10-15 minutes to facilitate the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.[9]

  • Purification:

    • The crude reaction mixture is cooled and diluted with the mobile phase for High-Performance Liquid Chromatography (HPLC).

    • The diluted mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase) to separate the [¹⁸F]FOIBN from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.

    • The fraction corresponding to the [¹⁸F]FOIBN product is collected.

  • Formulation: The collected HPLC fraction (typically in acetonitrile/water) is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product, [¹⁸F]FOIBN, is then eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to achieve the final desired formulation. The solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation: Synthesis & Quality Control

All quantitative data should be summarized for clear analysis and batch-to-batch comparison.

Table 1: Radiosynthesis Outcomes for [¹⁸F]FOIBN (Hypothetical Data, n=5)

Parameter Run 1 Run 2 Run 3 Run 4 Run 5 Average ± SD
Starting Activity (GBq) 55.5 60.1 58.3 62.0 57.4 58.7 ± 2.5
Synthesis Time (min) 45 47 46 45 48 46.2 ± 1.3
Radiochemical Yield (RCY, decay-corrected) 35% 38% 36% 40% 34% 36.6% ± 2.3%
Final Product Activity (GBq) 9.7 11.4 10.5 12.4 9.8 10.8 ± 1.1

| Molar Activity (GBq/µmol at EOS) | 180 | 210 | 195 | 225 | 175 | 197 ± 20 |

Table 2: Quality Control Specifications for [¹⁸F]FOIBN Release

Test Method Acceptance Criteria
Appearance Visual Inspection Clear, colorless, free of particulates
pH pH strip or meter 4.5 - 7.5
Radionuclidic Identity Gamma-ray Spectrometry Photon peak at 511 keV
Radionuclidic Purity Half-life Measurement 105 - 115 minutes
Radiochemical Purity Analytical HPLC ≥ 95%
Residual Solvents Gas Chromatography (GC) Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins LAL Test < 175 EU / V (where V is max. patient dose in mL)
Sterility USP <71> Sterile (often a retrospective test)[10][11]

| Filter Integrity | Bubble Point Test | Pass (indirect evidence of sterility)[10][11] |

Experimental Protocols: Preclinical Imaging

This protocol describes a typical PET/CT imaging study in rodents to assess the biodistribution and pharmacokinetic profile of [¹⁸F]FOIBN.[12][13]

Animal Model: Healthy male Wistar rats (n=3), 250-300g.

Protocol:

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to tracer injection to reduce metabolic variability, but allow free access to water.[13]

    • Anesthetize the animal using isoflurane (2% for induction, 1-1.5% for maintenance) in 100% oxygen.[13]

    • Place a catheter in the lateral tail vein for tracer administration.

    • Position the animal on the scanner bed. Maintain body temperature using a heating pad.

  • Tracer Administration:

    • Administer a bolus injection of [¹⁸F]FOIBN (5-10 MBq in 0.2-0.3 mL of saline) via the tail vein catheter.

    • Record the exact injected dose (by measuring the syringe in a dose calibrator before and after injection) and the time of injection.

  • PET/CT Imaging:

    • Immediately following injection, acquire a dynamic PET scan for 60 minutes.

    • Alternatively, for biodistribution studies, perform static scans at specific time points (e.g., 5, 30, 60, and 120 minutes post-injection).[13]

    • Following the final PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on major organs (brain, heart, lungs, liver, kidneys, muscle, bone) using the CT scan as an anatomical guide.

    • Calculate the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution of [¹⁸F]FOIBN in Wistar Rats (%ID/g, Hypothetical Data)

Organ 5 min p.i. 30 min p.i. 60 min p.i.
Blood 2.5 ± 0.4 1.1 ± 0.2 0.6 ± 0.1
Brain 1.8 ± 0.3 1.5 ± 0.2 1.2 ± 0.2
Heart 3.1 ± 0.5 1.9 ± 0.3 1.0 ± 0.2
Lungs 4.5 ± 0.8 2.0 ± 0.4 1.1 ± 0.3
Liver 5.2 ± 0.9 6.8 ± 1.1 7.1 ± 1.3
Kidneys 6.1 ± 1.0 5.5 ± 0.9 4.8 ± 0.8
Bone 1.0 ± 0.2 1.5 ± 0.3 2.0 ± 0.4

| Muscle | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |

Visualizations (Graphviz)

Radiosynthesis_Workflow cluster_0 Automated Synthesis Module A 1. [18F]Fluoride Trapping (QMA Cartridge) B 2. Elution & Azeotropic Drying (K222/K2CO3) A->B Eluent C 3. Nucleophilic Substitution (Precursor + Heat) B->C Anhydrous [18F]KF D 4. Semi-Prep HPLC Purification C->D Crude Product E 5. Formulation (SPE & Sterile Filtration) D->E Purified Tracer End Final Product: [18F]FOIBN Vial E->End Start Cyclotron ([18F]H2O) Start->A

Caption: Automated radiosynthesis workflow for [¹⁸F]FOIBN.

QC_Workflow cluster_qc Quality Control Tests Product Final [18F]FOIBN Product Purity Radiochemical Purity (HPLC) Chemical Purity (HPLC) Product->Purity Identity Radionuclidic Identity (GC) Radionuclidic Purity (t½) Product->Identity Safety Endotoxin (LAL) Sterility Residual Solvents (GC) Product->Safety Specs Appearance pH Product->Specs Decision Pass all specifications? Purity->Decision Identity->Decision Safety->Decision Specs->Decision Release Release for Preclinical Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Quality control workflow for the release of [¹⁸F]FOIBN.

Imaging_Protocol A 1. Animal Preparation (Fasting, Anesthesia) B 2. IV Catheter Placement A->B C 3. [18F]FOIBN Injection (5-10 MBq) B->C D 4. Dynamic or Static PET/CT Scan C->D E 5. Image Reconstruction & Co-registration D->E F 6. ROI Analysis (Quantification of %ID/g) E->F G Results: Biodistribution & Kinetics F->G

Caption: Preclinical PET/CT imaging protocol workflow.

References

Application Notes and Protocols: 4-(2-Oxoimidazolidin-1-yl)benzonitrile in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: A comprehensive review of current scientific literature reveals that the direct application of 4-(2-Oxoimidazolidin-1-yl)benzonitrile in neurodegenerative disease research is not documented. However, this core structure is the foundation for a promising class of anticancer agents, specifically as prodrugs activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain cancer types like breast cancer.

This document provides detailed application notes and protocols for the use of derivatives of this compound in cancer research, focusing on their mechanism of action as antimitotic agents.

Introduction: A Novel Class of CYP1A1-Activated Anticancer Prodrugs

Derivatives of this compound, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their sulfonamide bioisosteres (PAIB-SAs), have been developed as innovative antimitotic prodrugs.[1][2] These compounds are designed to be selectively activated in cancer cells that express the CYP1A1 enzyme. This targeted activation minimizes systemic toxicity, a common challenge in chemotherapy.[3]

The mechanism of action involves the N-dealkylation of the imidazolidin-2-one moiety by CYP1A1, which converts the inactive prodrug into a potent antimicrotubule agent.[4][5] These active metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their sulfonamide analogs (PIB-SAs), disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5][6]

Quantitative Data Summary

The antiproliferative activity of various derivatives has been evaluated in different cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

Compound IDDerivative ClassCell LineIC₅₀ (µM)Selectivity (CYP1A1-negative / CYP1A1-positive)Reference
PYRAIB-SO derivative Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonateMCF7 (CYP1A1-positive)0.03 - 3.38 to >1250[4][7]
PAIB-SA 13 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamideMCF7 (CYP1A1-positive)Submicromolar to low micromolarHigh[1][2]
PIB-SA derivatives Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamideVarious cancer cell linesNanomolar rangeNot Applicable (Active Metabolite)[6]

Key Experimental Protocols

Synthesis of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)

This protocol describes a general method for the synthesis of the active metabolites.

Materials:

  • 1-Phenylimidazolidin-2-one

  • Chlorosulfonic acid

  • Carbon tetrachloride

  • Appropriate phenol

  • Triethylamine

  • Methylene chloride

Procedure:

  • Chlorosulfonation: Dissolve 1-phenylimidazolidin-2-one in carbon tetrachloride and cool to 0 °C. Add chlorosulfonic acid dropwise while maintaining the temperature. Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Purification: Quench the reaction by carefully pouring it onto ice. Extract the product, 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride, with methylene chloride. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Sulfonylation: Dissolve the resulting sulfonyl chloride in methylene chloride. Add the desired phenol and triethylamine. Stir the mixture at room temperature until the reaction is complete.

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain the final PIB-SO derivative.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • Test compound (e.g., a PAIB-SO derivative)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells and generate a histogram of PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).[9][10]

Visualizations: Signaling Pathways and Workflows

G1 cluster_extracellular Extracellular cluster_cell CYP1A1-Positive Cancer Cell Prodrug PAIB-SO / PAIB-SA (Inactive Prodrug) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Enters Cell Active_Metabolite PIB-SO / PIB-SA (Active Drug) CYP1A1->Active_Metabolite N-dealkylation Microtubules Microtubule Dynamics Active_Metabolite->Microtubules Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Mechanism of action for CYP1A1-activated prodrugs.

G2 cluster_workflow Experimental Workflow: Cell Cycle Analysis A 1. Seed Cancer Cells in 6-well plates B 2. Treat with Test Compound A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Fix Cells (70% Ethanol) C->D E 5. Stain DNA (Propidium Iodide) D->E F 6. Analyze by Flow Cytometry E->F G Output: Cell Cycle Distribution Histogram (G0/G1, S, G2/M) F->G

References

Troubleshooting & Optimization

Technical Support Center: 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Oxoimidazolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C₁₀H₉N₃O. It belongs to the benzonitrile and imidazolidinone classes of organic compounds. Based on the properties of related structures, it is expected to be a solid at room temperature with low aqueous solubility.

Q2: What are the primary safety concerns when handling this compound?

While specific toxicity data for this compound is limited, it is recommended to handle it with standard laboratory safety precautions. Similar compounds can cause skin and eye irritation. Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Q3: In which solvents is this compound likely to be soluble?

Qualitative Solubility Estimation Table

SolventPredicted SolubilityNotes
WaterPoorStructurally similar compounds are sparingly soluble in water.[1]
Dimethyl Sulfoxide (DMSO)Good to ModerateA common solvent for dissolving a wide range of organic compounds for biological assays.
Dimethylformamide (DMF)Good to ModerateAnother polar aprotic solvent often used for similar compounds.
Methanol, EthanolModerate to LowMay require heating or sonication to achieve desired concentration.
Acetone, AcetonitrileModerate to LowSolubility may be limited.
Dichloromethane, ChloroformLow to PoorGenerally less effective for this type of polar molecule.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound for my in vitro assay. What should I do?

Difficulty in dissolving this compound is a common issue due to its presumed low aqueous solubility. Here are several strategies you can employ, starting with the simplest methods.

Initial Steps:

  • Solvent Selection: Start with a small amount of the compound in a recommended organic solvent such as DMSO or DMF.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) in a water bath. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

If these initial steps are insufficient, you may need to consider more advanced techniques.

Q5: My compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. How can I prevent this?

This is a common problem known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous assay medium.

Strategies to Prevent Precipitation:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: While high concentrations of organic solvents can be toxic to cells, a small percentage (typically 0.1% to 1% v/v) of DMSO or DMF in the final assay medium can help maintain solubility. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), can help to keep hydrophobic compounds in solution. This is more suitable for biochemical assays than for cell-based assays, as surfactants can affect cell membranes.

Experimental Workflow for Solubility Troubleshooting

Below is a diagram illustrating a logical workflow for addressing solubility challenges.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered solvent_selection Select Appropriate Organic Solvent (e.g., DMSO, DMF) start->solvent_selection dissolution_method Apply Gentle Dissolution Methods (Vortex, Gentle Heat, Sonicate) solvent_selection->dissolution_method check_dissolved Is the Compound Dissolved? dissolution_method->check_dissolved check_dissolved->dissolution_method No, retry/optimize prepare_stock Prepare Concentrated Stock Solution check_dissolved->prepare_stock Yes dilution_test Perform Serial Dilution into Aqueous Buffer prepare_stock->dilution_test check_precipitation Does Precipitation Occur? dilution_test->check_precipitation optimize_concentration Optimize Final Concentration and/or Co-solvent Percentage check_precipitation->optimize_concentration Yes assay_ready Solution Ready for Assay check_precipitation->assay_ready No optimize_concentration->dilution_test advanced_methods Consider Advanced Solubilization Techniques (e.g., Surfactants, pH Adjustment) optimize_concentration->advanced_methods If still precipitating advanced_methods->dilution_test fail Consult Further or Consider Compound Analogs advanced_methods->fail If unsuccessful end End: Successful Solubilization assay_ready->end

Caption: A flowchart for troubleshooting solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 187.2 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

Procedure:

  • Accurately weigh 1.872 mg of this compound and transfer it to a clean microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • If necessary, gently warm the tube to 37°C in a water bath for 5 minutes and vortex again.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, TRIS)

  • Microcentrifuge tubes or microplate

Procedure:

  • Allow the stock solution to thaw completely and come to room temperature.

  • Briefly vortex the stock solution to ensure homogeneity.

  • Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • Crucially , add the stock solution to the buffer (not the other way around) while vortexing or mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation immediately after preparation and before use in the assay.

Signaling Pathway Context

While the specific biological target and signaling pathway of this compound may vary depending on the research context, related compounds have been investigated as antimitotic agents that can be bioactivated by cytochrome P450 enzymes (CYP1A1) in cancer cells. The following diagram illustrates a generalized signaling pathway for such compounds.

Signaling_Pathway Prodrug 4-(2-Oxoimidazolidin-1-yl)- benzonitrile Analog (Prodrug) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Bioactivation Active_Metabolite Active Metabolite CYP1A1->Active_Metabolite Microtubules Microtubule Dynamics Active_Metabolite->Microtubules Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A generalized signaling pathway for antimitotic prodrugs related to this compound.

References

Technical Support Center: Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of 2-imidazolidinone. Two prominent catalytic systems are employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the coupling of 2-imidazolidinone with a 4-cyanophenyl halide (typically 4-fluorobenzonitrile or 4-bromobenzonitrile).

Q2: Which catalyst system is generally preferred for this synthesis?

A2: The choice between an Ullmann (copper-catalyzed) and a Buchwald-Hartwig (palladium-catalyzed) approach often depends on factors like cost, catalyst and ligand availability, and tolerance to other functional groups. While palladium catalysis (Buchwald-Hartwig) often offers milder reaction conditions and broader substrate scope, copper catalysis (Ullmann) can be a more cost-effective alternative.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Several parameters are crucial for optimizing the yield. These include the choice of catalyst and ligand, the base, the solvent, reaction temperature, and reaction time. The purity of starting materials, particularly the 2-imidazolidinone and the 4-cyanophenyl halide, is also critical. Water and oxygen can be detrimental to the catalytic cycle, especially in palladium-catalyzed reactions, so employing anhydrous solvents and an inert atmosphere (like nitrogen or argon) is highly recommended.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction kinetics.

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves removal of the catalyst and inorganic salts followed by crystallization or column chromatography. After the reaction, the mixture is usually filtered to remove solid residues. The crude product can then be obtained by evaporating the solvent. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for obtaining a pure product. If impurities are persistent, silica gel column chromatography may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of moisture or oxygen. 3. Incorrect base or insufficient amount. 4. Low reaction temperature. 5. Impure starting materials.1. Use a fresh batch of catalyst and ligand. For palladium catalysts, consider a pre-catalyst that is more air-stable. 2. Use anhydrous solvents and degas the reaction mixture. Maintain an inert atmosphere (N₂ or Ar). 3. Ensure the base is strong enough to deprotonate 2-imidazolidinone (e.g., NaH, K₂CO₃, Cs₂CO₃). Use a sufficient excess. 4. Gradually increase the reaction temperature and monitor by TLC. 5. Purify starting materials before use.
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Decomposition of the catalyst or ligand. 3. Reaction with solvent.1. Optimize the catalyst-to-ligand ratio. Lowering the reaction temperature might also help. 2. Ensure the reaction temperature is not excessively high. Use a more robust ligand. 3. Choose a non-reactive, high-boiling point solvent like DMF, DMSO, or toluene.
Difficulty in Product Isolation 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of impurities.1. Use a different solvent for extraction or precipitation. 2. Add brine to break the emulsion. 3. Try recrystallization from a different solvent system or use column chromatography for purification.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup (e.g., stirring rate, heating). 3. Scale-up issues.1. Use reagents and solvents from a reliable source and ensure they are consistently dry. 2. Standardize all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring. 3. When scaling up, ensure efficient heat and mass transfer. Re-optimization of reaction conditions may be necessary.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound via Ullmann and Buchwald-Hartwig couplings. Note: These are starting points and may require optimization for your specific laboratory conditions.

Method 1: Ullmann Condensation (Copper-Catalyzed)

This protocol is based on typical conditions for copper-catalyzed N-arylation of amides.

Materials:

  • 2-Imidazolidinone

  • 4-Fluorobenzonitrile or 4-Bromobenzonitrile

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-Proline (as ligand)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (as base)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 2-imidazolidinone (1.2 eq.), 4-fluorobenzonitrile (1.0 eq.), CuI (0.1 eq.), DMEDA or L-Proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF or DMSO to the flask.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is based on standard conditions for palladium-catalyzed N-arylation.

Materials:

  • 2-Imidazolidinone

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or BINAP (as ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (as base)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-imidazolidinone (1.2 eq.), 4-bromobenzonitrile (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Aryl Halide 4-Fluorobenzonitrile, 4-Bromobenzonitrile4-Bromobenzonitrile, 4-Chlorobenzonitrile
Catalyst CuI, Cu₂OPd₂(dba)₃, Pd(OAc)₂
Ligand DMEDA, L-Proline, PhenanthrolineXantphos, BINAP, DavePhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃, K₃PO₄, NaOtBu
Solvent DMF, DMSO, DioxaneToluene, Dioxane, THF
Temperature 110-140 °C80-120 °C
Typical Yield 60-85%75-95%

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Reactants: 2-Imidazolidinone 4-Cyanophenyl Halide Cu Catalyst, Ligand, Base U_Reaction Reaction in Anhydrous Solvent (110-140 °C) U_Start->U_Reaction U_Workup Workup: Aqueous Extraction U_Reaction->U_Workup U_Purification Purification: Recrystallization or Column Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start Reactants: 2-Imidazolidinone 4-Cyanophenyl Halide Pd Catalyst, Ligand, Base B_Reaction Reaction in Anhydrous Solvent (80-120 °C) B_Start->B_Reaction B_Workup Workup: Filtration B_Reaction->B_Workup B_Purification Purification: Recrystallization or Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Catalyst Is the catalyst/ligand active and handled under inert conditions? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temperature, time, base) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Purity Are the starting materials and solvent pure and anhydrous? Check_Conditions->Check_Purity Yes Solution_Conditions Optimize temperature, time, and base concentration. Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials. Use anhydrous solvents. Check_Purity->Solution_Purity No End Yield Improved Check_Purity->End Yes Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting decision tree for addressing low yield issues.

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the cyclization of a substituted urea precursor derived from 4-aminobenzonitrile.

dot

A 4-Aminobenzonitrile C N-(4-cyanophenyl)-N'-(2-chloroethyl)urea A->C Reaction B Chloroethyl Isocyanate B->C D N-(4-cyanophenyl)-N'-(2-chloroethyl)urea E This compound D->E Cyclization G Crude Product F Base (e.g., NaH, K2CO3) F->E H Purified Product G->H

Caption: Proposed synthetic workflow for this compound.

Question Possible Cause Troubleshooting Steps
Why is the yield of the urea intermediate in Step 1 consistently low? - Incomplete reaction: The reaction between 4-aminobenzonitrile and chloroethyl isocyanate may not be going to completion. - Side reactions: The isocyanate may be reacting with the solvent or trace amounts of water. - Decomposition of starting material or product. - Reaction Time & Temperature: Increase the reaction time or slightly elevate the temperature (monitor for degradation). - Solvent: Ensure the use of an anhydrous aprotic solvent (e.g., THF, DCM) to prevent side reactions with the isocyanate. - Reagent Purity: Verify the purity of both 4-aminobenzonitrile and chloroethyl isocyanate. - Stoichiometry: A slight excess of the isocyanate may be beneficial, but monitor for the formation of di-substituted ureas.
I am observing multiple spots on my TLC during the cyclization (Step 2). What are these byproducts? - Unreacted starting material: The cyclization may be incomplete. - Dimerization/Polymerization: The intermediate or product may be undergoing intermolecular reactions. - Formation of isomers: While less likely in this specific structure, alternative cyclization pathways can sometimes occur.- Base Strength: The choice of base is critical. A stronger base like sodium hydride (NaH) may be more effective than a weaker base like potassium carbonate (K2CO3). However, very strong bases can sometimes promote side reactions. - Reaction Temperature: Optimize the reaction temperature. Higher temperatures may drive the reaction to completion but can also lead to more byproducts. - Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.
The final product is difficult to purify. What are some effective purification strategies? - Similar polarity of product and impurities: The desired product and key impurities may have similar polarities, making chromatographic separation challenging. - Poor crystallinity: The product may be an oil or a solid that is difficult to recrystallize.- Recrystallization: Experiment with a variety of solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) is often effective. - Column Chromatography: If recrystallization fails, optimize the mobile phase for column chromatography. A shallow gradient elution may be necessary to separate closely eluting compounds. - Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification technique.
How can I confirm the structure of my final product? - Ambiguous spectral data. - NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The disappearance of the N-H protons from the urea intermediate and the appearance of a new methylene (CH₂) signal for the imidazolidinone ring are key indicators. - Mass Spectrometry: Confirm the molecular weight of the product. - IR Spectroscopy: Look for the characteristic carbonyl (C=O) stretch of the cyclic urea, which will be at a different wavenumber compared to the starting urea.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic protocol for this compound?

Step 1: Synthesis of N-(4-cyanophenyl)-N'-(2-chloroethyl)urea To a solution of 4-aminobenzonitrile in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C, is added chloroethyl isocyanate dropwise. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization The crude N-(4-cyanophenyl)-N'-(2-chloroethyl)urea is dissolved in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise at 0 °C or room temperature. The reaction mixture is then heated to facilitate the intramolecular cyclization to form this compound.

Q2: What are the key reaction parameters to optimize for this synthesis?

The following table summarizes key parameters that can be optimized for both steps of the proposed synthesis.

Parameter Step 1: Urea Formation Step 2: Cyclization Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileMust be anhydrous for Step 1. Polarity can influence reaction rate and solubility in Step 2.
Base Not typically required, but a non-nucleophilic base (e.g., triethylamine) can be used to scavenge any HCl formed.Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Potassium tert-butoxideBase strength is critical for the deprotonation and subsequent cyclization.
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °CHigher temperatures in Step 2 can accelerate the reaction but may also lead to side products.
Reaction Time 1 - 6 hours2 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Stoichiometry 1:1 to 1:1.1 (Aminobenzonitrile:Isocyanate)1:1.1 to 1:1.5 (Urea:Base)A slight excess of the isocyanate or base may be beneficial but can lead to impurities.

Q3: What are some potential side reactions to be aware of?

  • In Step 1:

    • Reaction of isocyanate with water: This will form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide.

    • Formation of di-substituted ureas: If an excess of the isocyanate is used, it could potentially react with the newly formed urea.

  • In Step 2:

    • Intermolecular reactions: If the concentration is too high, intermolecular reactions leading to dimers or polymers can occur.

    • Elimination: The base could potentially induce elimination of HCl from the chloroethyl group without cyclization, leading to an N-vinylurea derivative.

Q4: Are there alternative synthetic routes to consider?

Yes, other general methods for synthesizing N-aryl-2-imidazolidinones could be adapted:

  • From 4-isocyanatobenzonitrile: Reaction of 4-isocyanatobenzonitrile with N-protected ethylenediamine, followed by deprotection and cyclization.

  • Palladium-catalyzed cross-coupling: An N-arylation reaction between 2-imidazolidinone and a 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) using a palladium catalyst and a suitable ligand could be explored. This approach is common for the synthesis of N-aryl heterocycles.

dot

cluster_0 Alternative Synthetic Pathways cluster_1 Route A: From 4-Isocyanatobenzonitrile cluster_2 Route B: Pd-Catalyzed Cross-Coupling A1 4-Isocyanatobenzonitrile A3 Intermediate Adduct A1->A3 Reaction A2 N-Protected Ethylenediamine A2->A3 Reaction A4 Deprotection & Cyclization A3->A4 A5 Final Product A4->A5 B1 2-Imidazolidinone B4 Final Product B1->B4 N-Arylation B2 4-Halobenzonitrile B2->B4 N-Arylation B3 Pd Catalyst & Ligand B3->B4 Catalysis

Caption: Alternative synthetic strategies for this compound.

"stability problems with 4-(2-Oxoimidazolidin-1-yl)benzonitrile in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability challenges of 4-(2-Oxoimidazolidin-1-yl)benzonitrile in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored in its original, tightly sealed container in a cool, dry place, protected from environmental extremes.[1] It is advisable to keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

Q2: In which common laboratory solvents is this compound likely to be soluble?

Q3: What are the potential degradation pathways for this compound in solution?

Given its chemical structure, two primary degradation pathways can be hypothesized:

  • Hydrolysis of the Imidazolidinone Ring: The cyclic urea (imidazolidinone) functionality may be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the opening of the ring structure.

  • Hydrolysis of the Nitrile Group: The benzonitrile group can be hydrolyzed to a benzamide and subsequently to a benzoic acid derivative under acidic or basic conditions.[4]

Q4: I am observing a loss of compound activity in my biological assay over time. Could this be a stability issue?

Yes, a time-dependent loss of activity is a common indicator of compound instability in the assay medium. This could be due to degradation of the parent compound into inactive metabolites. It is recommended to perform a stability study of the compound in your specific assay buffer to confirm this.

Q5: How can I monitor the stability of this compound in my experimental solutions?

The stability can be monitored by analyzing samples of your solution at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[5] By tracking the peak area of the parent compound over time, you can determine its degradation rate. The appearance of new peaks may indicate the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Precipitation observed after preparing a stock solution. The compound has low solubility in the chosen solvent at the desired concentration.- Try preparing the stock solution at a lower concentration.- Gently warm the solution to aid dissolution.- Consider using a different solvent with better solubilizing properties (e.g., DMSO, DMF).
Inconsistent results between experiments. The compound may be degrading in the stock solution or in the experimental medium.- Prepare fresh stock solutions for each experiment.- Assess the stability of the compound in the experimental buffer at the working temperature.- If unstable, consider shorter incubation times or preparing the compound solution immediately before use.
Appearance of new peaks in HPLC/UHPLC analysis of an aged solution. The compound is degrading, and the new peaks correspond to degradation products.- Attempt to identify the degradation products using techniques like LC-MS.- Understanding the degradation pathway can help in optimizing solution conditions (e.g., adjusting pH) to improve stability.
Loss of potency in a cell-based assay. The compound may be unstable in the cell culture medium, potentially due to enzymatic degradation or reaction with media components.- Perform a time-course experiment to measure compound concentration in the cell culture medium over the duration of the assay.- If instability is confirmed, consider strategies like more frequent media changes with fresh compound.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for this compound.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF, Acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a small, measured volume of a solvent (e.g., 100 µL) to each tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another aliquot of solvent and repeat vortexing. Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.

  • Record the approximate concentration at which the compound dissolves in each solvent.

Protocol 2: HPLC-Based Stability Study in Solution

Objective: To quantify the stability of this compound in a specific solution over time.

Materials:

  • A stock solution of this compound of known concentration.

  • The solution/buffer of interest (e.g., PBS, cell culture medium).

  • HPLC or UHPLC system with a UV detector and a suitable C18 column.

  • Incubator or water bath set to the desired temperature.

  • Autosampler vials.

Procedure:

  • Prepare a solution of this compound in the buffer of interest at the desired final concentration.

  • Immediately take a sample, dilute if necessary, and inject it into the HPLC/UHPLC system. This will serve as the T=0 time point.

  • Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze each sample by HPLC/UHPLC.

  • Record the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound (relative to the T=0 sample) against time to determine the stability profile.

Example HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan (likely around 254 nm).

  • Injection Volume: 10 µL

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventApproximate Solubility (mg/mL)Observations
Water
PBS (pH 7.4)
Ethanol
Methanol
DMSO
DMF
Table 2: Stability of this compound in Solution at [Temperature]
Time (hours)Peak Area of Parent Compound% RemainingAppearance of Degradation Peaks (Yes/No)
0100No
1
2
4
8
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Buffer of Interest prep_stock->prep_working t0 T=0 Analysis (HPLC/UHPLC) prep_working->t0 incubate Incubate at Desired Temperature prep_working->incubate sampling Sample at Time Intervals incubate->sampling analysis Analyze Samples (HPLC/UHPLC) sampling->analysis plot Plot % Remaining vs. Time analysis->plot half_life Determine Half-life plot->half_life

Caption: Workflow for a typical solution stability study.

troubleshooting_flow start Inconsistent Experimental Results Observed check_prep Review Solution Preparation Protocol start->check_prep is_fresh Are solutions prepared fresh? check_prep->is_fresh prepare_fresh Prepare fresh solutions for each experiment is_fresh->prepare_fresh No stability_study Perform Stability Study in Experimental Buffer is_fresh->stability_study Yes prepare_fresh->stability_study is_stable Is the compound stable for the experiment duration? stability_study->is_stable optimize Optimize Conditions (pH, temp) or use shorter incubation is_stable->optimize No proceed Proceed with Experiment is_stable->proceed Yes optimize->proceed

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: 4-(2-Oxoimidazolidin-1-yl)benzonitrile Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-(2-Oxoimidazolidin-1-yl)benzonitrile.

Troubleshooting Guides

Crystallization is a critical step for the purification and isolation of this compound. Below are common issues encountered during this process and steps to resolve them.

Problem: Oiling Out or Formation of a Liquid Phase

Q1: My compound is separating as an oil instead of crystals. What should I do?

A1: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid upon cooling. This is often due to the solvent being too nonpolar or the solution being too concentrated.

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil.

  • Add More Solvent: Gradually add more of the same hot solvent until the solution is no longer supersaturated.

  • Use a More Polar Solvent: If adding more solvent doesn't resolve the issue, consider using a more polar solvent or a solvent mixture. For a molecule like this compound with both polar (imidazolidinone) and nonpolar (benzonitrile) regions, a mixture of solvents can be effective.

  • Slow Cooling: Ensure the solution cools down slowly to allow for proper crystal nucleation and growth. Rapid cooling often favors oil formation.

Problem: No Crystal Formation

Q2: My solution is clear and no crystals are forming, even after cooling. What is the cause and how can I induce crystallization?

A2: This indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent at the current temperature and concentration.

Troubleshooting Steps:

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Induce Nucleation:

    • Seeding: Add a small seed crystal of this compound to the solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.

  • Add an Anti-Solvent: If the compound is highly soluble in the current solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. This will reduce the overall solubility and promote crystallization.

  • Lower the Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator.

Problem: Poor Crystal Quality or Impure Product

Q3: I have obtained crystals, but they are very small, needle-like, or appear to be impure. How can I improve the crystal quality?

A3: Poor crystal quality can result from rapid crystallization, the presence of impurities that inhibit crystal growth, or an inappropriate solvent system.

Troubleshooting Steps:

  • Slow Down Crystallization:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.

    • Use a Different Solvent System: Experiment with different solvents or solvent mixtures to find one that promotes slower, more controlled crystal growth.

  • Purify the Crude Material: If impurities are suspected, consider purifying the crude this compound before crystallization. Common impurities may include unreacted starting materials from the synthesis, such as N-(2,2-dialkoxyethyl) ureas or substituted benzonitriles, and potential regioisomers.

  • Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. This can be done multiple times to improve purity.

Frequently Asked Questions (FAQs)

Q4: What are the likely impurities in my sample of this compound?

A4: Based on common synthetic routes for N-aryl imidazolidinones, potential impurities include:

  • Unreacted Starting Materials: Such as a substituted N-(2,2-dialkoxyethyl) urea and a benzonitrile derivative.

  • Regioisomers: Depending on the synthetic method, formation of other isomers is possible.

  • Byproducts from Side Reactions: These will be specific to the synthetic route employed.

Q5: What is a good starting point for selecting a crystallization solvent for this compound?

A5: The molecule has a polar 2-oxoimidazolidin-1-yl group and a less polar benzonitrile moiety. A good starting point would be to test solvents of intermediate polarity or solvent mixtures.

Solvent Selection Strategy:

  • Single Solvents: Test the solubility in solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Solvent Mixtures: A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. For this compound, a good solvent might be a polar one like ethanol or acetone, and a poor solvent could be a nonpolar one like hexanes or water.

Q6: How can I prepare a supersaturated solution for crystallization?

A6: A supersaturated solution is essential for crystallization to occur. Here is a general protocol:

  • Add the crude this compound to a flask.

  • Add a small amount of the chosen solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • At this point, the solution is saturated at the boiling point of the solvent. As it cools, it will become supersaturated, and crystals should form.

Experimental Protocols & Data

Table 1: Polarity Index of Common Crystallization Solvents

SolventPolarity Index
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2

Data is compiled from various sources and should be used as a general guide.

General Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting process.

G cluster_start Start cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation cluster_outcome Outcome start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filtration ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General Experimental Workflow for Recrystallization.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Crystallization Issue cause1 Solvent too nonpolar/ Solution too concentrated problem->cause1 Oiling Out cause2 Solution not supersaturated problem->cause2 No Crystals Form cause3 Rapid cooling/ Presence of impurities problem->cause3 Poor Crystal Quality solution1 Add more solvent/ Use a more polar solvent/ Slow cooling cause1->solution1 solution2 Concentrate solution/ Induce nucleation (seed/scratch)/ Add anti-solvent cause2->solution2 solution3 Slower cooling/ Change solvent system/ Purify crude material/ Recrystallize cause3->solution3

Caption: Troubleshooting Logic for Crystallization Issues.

Technical Support Center: Purification of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: A common synthetic route involves a two-step process. First, the reaction of 4-aminobenzonitrile with 2-chloroethyl isocyanate yields the intermediate N-(4-cyanophenyl)-N'-(2-chloroethyl)urea. This intermediate is then cyclized, typically in the presence of a base, to form the desired product.

Potential impurities include:

  • Unreacted 4-aminobenzonitrile: A starting material that may be carried through.

  • N-(4-cyanophenyl)-N'-(2-chloroethyl)urea: The uncyclized intermediate.

  • Symmetrically disubstituted ureas: Formed from side reactions of the isocyanate.

  • Polymeric byproducts: Resulting from intermolecular reactions.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods for this polar, heterocyclic compound are typically recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

Q3: How can I remove the unreacted intermediate, N-(4-cyanophenyl)-N'-(2-chloroethyl)urea?

A3: The uncyclized intermediate is generally less polar than the final product due to the presence of the chloroethyl group and the open urea structure. Flash column chromatography on silica gel is an effective method for separation. A solvent gradient from a non-polar to a polar eluent can effectively separate the two compounds.

Q4: My purified product still shows a broad melting point. What could be the issue?

A4: A broad melting point typically indicates the presence of impurities. Even small amounts of structurally similar impurities can disrupt the crystal lattice. It is recommended to re-purify the compound, possibly using a different solvent system for recrystallization or a more optimized gradient for chromatography. It is also important to ensure the product is thoroughly dried to remove any residual solvent.

Q5: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

A5: Low recovery can be due to several factors. The chosen solvent may be too good at dissolving the compound even at low temperatures. You could try a different solvent or a solvent/anti-solvent system. Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cooling the solution slowly and then in an ice bath can also help maximize crystal formation. Always minimize the amount of cold solvent used for washing the crystals.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) to decrease solubility.
No crystal formation The solution is not supersaturated. The glassware is too smooth.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor separation Inappropriate solvent system. Column overloading.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Use a shallower solvent gradient. Reduce the amount of sample loaded onto the column.
Compound streaking The compound is too polar for the eluent. The compound is degrading on the silica gel.Increase the polarity of the mobile phase. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Consider using a different stationary phase like alumina.
Compound won't elute The mobile phase is not polar enough.Increase the polarity of the eluent significantly (e.g., add methanol to a dichloromethane/ethyl acetate mixture).

Quantitative Data Summary

The following table summarizes hypothetical purification data for this compound based on common outcomes for similar compounds.

Purification Method Solvent/Eluent System Typical Yield Purity (by HPLC) Notes
Recrystallization Ethanol/Water60-80%>98%Good for removing less polar impurities.
Recrystallization Acetonitrile50-70%>99%Can be effective for higher purity.
Column Chromatography Dichloromethane/Methanol Gradient70-90%>99.5%Effective for removing closely related impurities.
Column Chromatography Ethyl Acetate/Hexane Gradient65-85%>99%A less polar system that can also be effective.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting cluster_start Initial Purification Outcome cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions start Crude Product oiling_out Oiling Out? start->oiling_out Recrystallization poor_separation Poor Separation? start->poor_separation Chromatography no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent/System oiling_out->change_solvent Yes impure_crystals Impure Crystals? no_crystals->impure_crystals No no_crystals->change_solvent Yes impure_crystals->change_solvent Yes pure_product Pure Product impure_crystals->pure_product No streaking Streaking? poor_separation->streaking No optimize_gradient Optimize Gradient poor_separation->optimize_gradient Yes no_elution No Elution? streaking->no_elution No add_modifier Add Modifier streaking->add_modifier Yes no_elution->optimize_gradient Yes no_elution->pure_product No change_solvent->pure_product optimize_gradient->pure_product add_modifier->pure_product

Caption: Troubleshooting workflow for purification issues.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification cluster_final Final Product crude_product Crude this compound tlc_hplc TLC/HPLC Analysis of Crude crude_product->tlc_hplc decision Major Impurities Present? tlc_hplc->decision recrystallization Recrystallization decision->recrystallization Yes (e.g., starting material) column_chromatography Column Chromatography decision->column_chromatography Yes (e.g., intermediate) final_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->final_analysis column_chromatography->final_analysis pure_product Pure Product (>99%) final_analysis->pure_product

Caption: Logical workflow for purification method selection.

Technical Support Center: Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound via Buchwald-Hartwig amination or Ullmann coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be oxidized or of poor quality. The active catalytic species for Ullmann coupling is often considered to be Cu(I).[1]- Use a fresh, high-purity catalyst. For Ullmann coupling, consider using a Cu(I) salt like CuI.[1] - For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated to Pd(0). - Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
Inappropriate Ligand: The phosphine ligand (for Buchwald-Hartwig) or the chelating ligand (for Ullmann) may not be optimal for the N-arylation of 2-imidazolidinone.- Screen a variety of phosphine ligands for the Buchwald-Hartwig reaction, such as XPhos, SPhos, or BrettPhos.[2][3] - For Ullmann coupling, consider ligands like 1,10-phenanthroline or N,N'-dimethylglycine.[4]
Suboptimal Base: The base may not be strong enough to deprotonate the 2-imidazolidinone effectively, or it may be incompatible with other functional groups.- For Buchwald-Hartwig, strong bases like NaOtBu or K₃PO₄ are often effective.[5] - For Ullmann coupling, K₂CO₃ or Cs₂CO₃ are commonly used.[6] - Ensure the base is anhydrous, as water can lead to side reactions.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.- Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-120 °C.[1][2]
Formation of Significant Side Products Hydrodehalogenation (Loss of Halogen from Aryl Halide): This is a common side reaction in palladium-catalyzed couplings, leading to the formation of benzonitrile.[7][8]- Lowering the reaction temperature can sometimes suppress this side reaction.[7] - The choice of phosphine ligand can influence the extent of hydrodehalogenation.[9] Experiment with different ligands. - Ensure the reaction is free of protic impurities.
Hydrolysis of the Nitrile Group: The nitrile group on the benzonitrile moiety can be hydrolyzed to a primary amide or a carboxylic acid under strongly basic or acidic conditions, especially at elevated temperatures.[10][11][12][13][14]- Use a milder base if possible, or reduce the reaction time. - Ensure the work-up procedure is not overly acidic or basic for prolonged periods.
Homocoupling of Aryl Halide: This side reaction can occur in Ullmann couplings, leading to the formation of 4,4'-dicyanobiphenyl.- Use of a suitable ligand can often minimize homocoupling. - Adjust the stoichiometry of the reactants.
N-Arylation of the Ligand: In some copper-catalyzed reactions, the diamine ligand itself can undergo N-arylation, consuming the aryl halide and deactivating the catalyst.[15]- Employing more sterically hindered ligands can mitigate this side reaction.[15]
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may degrade over the course of the reaction, especially at high temperatures.- Consider a lower reaction temperature with a longer reaction time. - Use a more robust catalyst system, potentially with a higher catalyst loading.
Inhibitory Species: The formation of certain byproducts can inhibit the catalyst.- In Buchwald-Hartwig reactions with aryl iodides, the iodide ion can sometimes inhibit the catalyst.[16]
Difficult Purification Similar Polarity of Product and Starting Materials/Byproducts: The desired product may have a similar polarity to unreacted starting materials or certain side products, making chromatographic separation challenging.- Optimize the reaction to achieve full conversion, minimizing the amount of unreacted starting material. - Consider crystallization as an alternative or complementary purification method. - Explore different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for the synthesis of this compound: Buchwald-Hartwig amination or Ullmann coupling?

A1: Both methods can be effective. The Buchwald-Hartwig amination is often favored due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings.[16][17] However, modern Ullmann protocols with appropriate ligands have also become very efficient.[1] The choice may depend on the availability of specific catalysts and ligands in your lab.

Q2: What is the best aryl halide to use as a starting material (F, Cl, Br, I)?

A2: For Buchwald-Hartwig reactions, aryl bromides are often a good starting point as they offer a balance of reactivity and stability. Aryl iodides are more reactive but can sometimes lead to catalyst inhibition.[16] Aryl chlorides are less reactive and may require more specialized catalyst systems. For Ullmann couplings, aryl iodides are typically the most reactive.

Q3: How critical is the purity of the 2-imidazolidinone starting material?

A3: Using high-purity 2-imidazolidinone is important. Impurities could potentially interfere with the catalyst or introduce unwanted side reactions. It is recommended to use a commercially available, high-purity grade or to purify the material before use.

Q4: Can the nitrile group be affected by the reaction conditions?

A4: Yes. While generally stable, the nitrile group can undergo hydrolysis to a primary amide or carboxylic acid under harsh basic or acidic conditions, particularly at elevated temperatures over long reaction times.[10][11][12][13][14] It is advisable to monitor the reaction for the formation of these byproducts.

Q5: What are the recommended solvents for this reaction?

A5: Anhydrous, aprotic solvents are typically used. For Buchwald-Hartwig amination, common solvents include toluene, dioxane, and THF. For Ullmann couplings, DMF, dioxane, or toluene are often employed.[1] The choice of solvent can impact the solubility of the reactants and the catalyst's performance.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv), 2-imidazolidinone (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

    • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Ullmann Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-iodobenzonitrile (1.0 equiv), 2-imidazolidinone (1.5 equiv), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add anhydrous DMF via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow reagents Reactants: 4-Halobenzonitrile 2-Imidazolidinone reaction Coupling Reaction (Buchwald-Hartwig or Ullmann) reagents->reaction conditions Reaction Conditions: - Catalyst (Pd or Cu) - Ligand - Base - Solvent - Temperature conditions->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Chromatography - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree start Low or No Yield q1 Is the catalyst fresh and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have different ligands been screened? a1_yes->q2 sol1 Use fresh catalyst and ensure inert atmosphere. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate and anhydrous? a2_yes->q3 sol2 Screen a panel of appropriate phosphine or diamine ligands. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimal? a3_yes->q4 sol3 Screen different anhydrous bases (e.g., NaOtBu, K3PO4, Cs2CO3). a3_no->sol3 sol3->end a4_no No q4->a4_no sol4 Gradually increase reaction temperature. a4_no->sol4 sol4->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 4-(2-Oxoimidazolidin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: It is crucial to use appropriate PPE to ensure safety. This includes:

  • Gloves: Double gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the integrity and stability of the compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protect it from moisture and direct sunlight.

Q3: What substances are incompatible with this compound?

A3: Avoid contact with strong acids and strong oxidizing agents. The benzonitrile group can be hydrolyzed by strong acids, and decomposition at high temperatures can release toxic fumes, including hydrogen cyanide.

Q4: How should I dispose of waste containing this compound?

A4: All waste materials, including empty containers, contaminated PPE, and unused compound, should be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not dispose of it in regular trash or down the drain.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound has discolored or clumped. Exposure to moisture or improper storage.Do not use the compound. Dispose of it as hazardous waste and obtain a fresh supply. Ensure storage conditions are met for the new batch.
Unexpected reaction or gas evolution. Contamination with an incompatible substance, such as an acid.If it is safe to do so, ensure the reaction is under control and in a well-ventilated fume hood. Neutralize any acidic conditions if possible. Review your experimental protocol to identify any potential sources of contamination.
Difficulty dissolving the compound. The compound has low aqueous solubility.Based on the properties of the related compound benzonitrile, which is slightly soluble in water, this compound is also expected to have limited water solubility. Consider using a suitable organic solvent.

Data Presentation

PropertyValue
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Appearance Solid
Melting Point 179-181 °C
Boiling Point Data not available. The related compound, benzonitrile, has a boiling point of 191 °C.
Solubility Data not available. The related compound, benzonitrile, is slightly soluble in water.

Experimental Protocols

General Laboratory Protocol for Safe Handling of this compound

This protocol outlines the essential steps for safely handling the solid form of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a calibrated chemical fume hood is available and functioning correctly.

  • Prepare a designated work area within the fume hood.

  • Have a copy of the Safety Data Sheet (SDS) readily available.

  • Ensure all necessary PPE is worn correctly (double nitrile gloves, safety goggles, lab coat).

  • Have appropriate waste containers ready for solid and liquid waste.

2. Weighing the Compound:

  • Perform all weighing operations inside the chemical fume hood.

  • Use a tared, clean, and dry weighing vessel.

  • Carefully transfer the desired amount of the solid compound from the storage container to the weighing vessel using a clean spatula.

  • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Securely close the storage container immediately after use.

3. Dissolving the Compound:

  • Add the weighed solid to the desired solvent in a suitable reaction vessel inside the fume hood.

  • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Ensure the setup is secure and properly clamped.

4. Post-Handling Procedures:

  • Decontaminate the spatula and weighing vessel with a suitable solvent.

  • Wipe down the work area within the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

Mandatory Visualization

Handling_and_Storage_Workflow Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage start Start ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal clean_area Clean Work Area waste_disposal->clean_area store Store in a Cool, Dry, Well-Ventilated Area clean_area->store seal Keep Container Tightly Sealed store->seal end End seal->end

Caption: Workflow for the safe handling and storage of this compound.

Technical Support Center: 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Oxoimidazolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis of the benzonitrile group: This is a common degradation pathway for aromatic nitriles. Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze first to a benzamide intermediate (4-(2-Oxoimidazolidin-1-yl)benzamide) and subsequently to a benzoic acid derivative (4-(2-Oxoimidazolidin-1-yl)benzoic acid).[1][2][3]

  • Hydrolysis of the 2-oxoimidazolidine ring: While generally more stable than the nitrile group, the cyclic urea (imidazolidinone) ring can undergo hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opening.[4][5]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the pH, temperature, and presence of light. It is expected to be most stable at neutral pH.[6] Acidic and basic conditions will likely accelerate the hydrolysis of the nitrile group. Elevated temperatures will also increase the rate of degradation.

Q3: What are the potential metabolic pathways for this compound in biological systems?

A3: In biological systems, this compound may undergo enzymatic degradation. The nitrile group can be metabolized by nitrile hydratases to the corresponding benzamide, which can be further hydrolyzed by amidases to the benzoic acid derivative.[7][8] Alternatively, nitrilases can directly convert the nitrile to the carboxylic acid.[7][8] Cytochrome P450 enzymes may also be involved in the metabolism, potentially leading to hydroxylation of the aromatic ring.

Q4: Is this compound sensitive to light?

A4: Aromatic nitriles can be susceptible to photodegradation.[4][9] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of photolytic degradation products.

Troubleshooting Guides

HPLC Analysis Issues

Q5: I am observing peak splitting or tailing for the main compound peak in my HPLC analysis. What could be the cause?

A5: Peak splitting or tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Poor Column Condition: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the column can interact with the analyte, causing tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this.

Q6: The retention time of my compound is shifting between injections. What should I check?

A6: Retention time variability can be due to:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with the component ratios.

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations. Purge the pump and check for leaks.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q7: I am seeing unexpected peaks in my chromatogram, especially in aged samples. What are they?

A7: Unexpected peaks are likely degradation products. As discussed in A1 , the most probable degradation products are 4-(2-Oxoimidazolidin-1-yl)benzamide and 4-(2-Oxoimidazolidin-1-yl)benzoic acid, resulting from the hydrolysis of the nitrile group. To confirm their identity, you can perform LC-MS analysis to determine their molecular weights.

LC-MS Analysis Issues

Q8: I am having trouble getting a good signal for my compound in the mass spectrometer. What can I do?

A8: Low signal intensity in LC-MS can be due to:

  • Poor Ionization: this compound may ionize more efficiently in either positive or negative ion mode. Experiment with both. Also, optimize the ion source parameters such as capillary voltage, gas flow, and temperature.

  • Ion Suppression: Components of your sample matrix or mobile phase (e.g., non-volatile buffers) can interfere with the ionization of your analyte. Ensure you are using volatile mobile phase additives like formic acid or ammonium acetate. Sample preparation techniques like solid-phase extraction (SPE) can help clean up your sample.

  • Incorrect Mass Analyzer Settings: Ensure the mass spectrometer is calibrated and that you are scanning the correct m/z range for your compound.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Degradation PathwayIntermediate/Product NameChemical FormulaMolecular Weight ( g/mol )
Hydrolysis of Nitrile 4-(2-Oxoimidazolidin-1-yl)benzamideC₁₀H₁₁N₃O₂205.21
4-(2-Oxoimidazolidin-1-yl)benzoic acidC₁₀H₁₀N₂O₃206.19
Ring Opening N-(4-cyanophenyl)-N'-(2-aminoethyl)ureaC₁₀H₁₂N₄O204.23

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of HPLC-grade water.

    • Incubate at 60°C and sample at the same time points.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: LC-MS Identification of Degradation Products

This protocol describes the use of LC-MS to identify the degradation products formed during forced degradation studies.

  • Sample Preparation: Use the neutralized and diluted samples from the forced degradation studies.

  • LC Conditions: Use the same HPLC method as described in Protocol 2. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative (run in both modes to determine the best signal).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Extract the mass spectra for the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

    • Determine the molecular weights of the degradation products from their mass-to-charge ratios.

    • Use tandem MS (MS/MS) to fragment the parent compound and the degradation products to aid in structural elucidation by comparing fragmentation patterns.

Visualizations

cluster_degradation Predicted Degradation Pathways parent This compound amide 4-(2-Oxoimidazolidin-1-yl)benzamide parent->amide Hydrolysis (Nitrile) ring_opened N-(4-cyanophenyl)-N'-(2-aminoethyl)urea parent->ring_opened Hydrolysis (Ring Opening) acid 4-(2-Oxoimidazolidin-1-yl)benzoic acid amide->acid Hydrolysis (Amide) cluster_workflow Experimental Workflow for Degradation Analysis start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation hplc_analysis HPLC Analysis (Quantification of Parent and Degradation Products) forced_degradation->hplc_analysis lcms_analysis LC-MS/MS Analysis (Identification of Degradation Products) forced_degradation->lcms_analysis pathway_determination Degradation Pathway Determination hplc_analysis->pathway_determination structure_elucidation Structure Elucidation of Degradation Products lcms_analysis->structure_elucidation structure_elucidation->pathway_determination

References

Technical Support Center: Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, with a focus on scaling up the process.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses specific issues that may arise during the experimental workflow.

Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Aminobenzonitrile C 1-(4-Cyanophenyl)-3-(2-chloroethyl)urea A->C Reaction in Aprotic Solvent B 2-Chloroethyl Isocyanate B->C D 1-(4-Cyanophenyl)-3- (2-chloroethyl)urea E This compound D->E Base-mediated Intramolecular Cyclization F Crude Product G Purified Product F->G Recrystallization / Chromatography

Caption: General workflow for the synthesis of this compound.

Issue 1: Low Yield in Urea Formation (Step 1)

Potential Cause Troubleshooting Action Expected Outcome
Moisture in reaction: Isocyanates are highly reactive towards water, leading to the formation of symmetric ureas and a decrease in the desired product yield.[1]Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle 2-chloroethyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).Minimized side reactions and improved yield of the target urea intermediate.
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.Carefully measure and add 2-chloroethyl isocyanate, often dropwise, to a solution of 4-aminobenzonitrile. A slight excess of the isocyanate may be used to ensure full conversion of the starting amine.Optimized reactant consumption and maximized formation of the desired product.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.Conduct the reaction at room temperature or with gentle cooling. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.Controlled reaction rate and minimized byproduct formation.

Issue 2: Incomplete Cyclization or Side Product Formation (Step 2)

Potential Cause Troubleshooting Action Expected Outcome
Weak base or insufficient amount: The intramolecular cyclization requires a sufficiently strong base to deprotonate the urea nitrogen, initiating the ring closure.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least a stoichiometric amount of base is used.Efficient deprotonation and complete conversion to the desired imidazolidinone.
High reaction temperature leading to decomposition: The intermediate or product may be sensitive to high temperatures, leading to degradation.Perform the cyclization at a controlled temperature, often starting at a lower temperature and slowly warming to room temperature or slightly above. Monitor the reaction progress by TLC.Reduced decomposition and improved yield of the final product.
Presence of intermolecular side reactions: At high concentrations, the intermediate may react with another molecule instead of cyclizing.The reaction should be carried out under reasonably dilute conditions to favor the intramolecular cyclization process.Increased yield of the desired cyclic product over polymeric byproducts.

Issue 3: Difficulty in Product Purification (Step 3)

| Potential Cause | Troubleshooting Action | Expected Outcome | | Product is highly polar: The presence of both a nitrile and a urea-like moiety can make the product highly polar, leading to issues with standard silica gel chromatography. | Consider using reverse-phase chromatography or alternative stationary phases like alumina or polar-bonded silica (e.g., amine or diol functionalized). Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[2] | Better separation from impurities and a purer final product. | | Co-precipitation of starting materials or byproducts: Impurities may crystallize along with the desired product during recrystallization. | Screen various solvent systems for recrystallization to find one that selectively crystallizes the product while leaving impurities in the mother liquor. A combination of a good solvent and an anti-solvent is often effective. | High purity of the final isolated product. | | Product is an insoluble solid: The product may precipitate out of the reaction mixture, making extraction and subsequent purification difficult. | If the product precipitates, it can be isolated by filtration. The crude solid can then be washed with appropriate solvents to remove impurities before further purification by recrystallization or chromatography. | Efficient isolation of the crude product for further purification. |

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process. The first step is the reaction of 4-aminobenzonitrile with 2-chloroethyl isocyanate to form the intermediate, 1-(4-cyanophenyl)-3-(2-chloroethyl)urea.[1] The second step is an intramolecular cyclization of this intermediate, typically mediated by a strong base, to yield the final product.

Q2: What are the critical safety precautions to take during this synthesis?

2-Chloroethyl isocyanate is a lachrymator and is highly reactive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving sodium hydride should be conducted under an inert atmosphere as it is highly reactive with water and moisture.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the urea formation and the cyclization steps. Staining with potassium permanganate or visualization under UV light can be used to identify the starting materials, intermediates, and the final product.

Q4: What are some common side reactions to be aware of?

In the first step, the reaction of 2-chloroethyl isocyanate with any residual water can lead to the formation of 1,3-bis(2-chloroethyl)urea. During the cyclization step, intermolecular reactions can lead to the formation of oligomers or polymers, especially at high concentrations.

Q5: What are suitable solvents for the reaction and purification?

For the urea formation step, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. For the cyclization step, polar aprotic solvents like THF or dimethylformamide (DMF) are commonly used. For purification by recrystallization, a solvent system where the product has low solubility at room temperature but high solubility at elevated temperatures should be chosen. Examples could include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Cyanophenyl)-3-(2-chloroethyl)urea

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4-aminobenzonitrile (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Dissolve the 4-aminobenzonitrile in anhydrous dichloromethane (DCM).

  • Reactant Addition: Slowly add 2-chloroethyl isocyanate (1.05 eq), dissolved in anhydrous DCM, dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 4-aminobenzonitrile.

  • Work-up: If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude solid with a non-polar solvent like hexanes or diethyl ether to remove any unreacted 2-chloroethyl isocyanate. The resulting white solid is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Preparation: To a three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Washing: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reactant Addition: Slowly add a solution of 1-(4-cyanophenyl)-3-(2-chloroethyl)urea (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Logical Troubleshooting Diagram

Troubleshooting_Logic Start Low final yield of This compound Check_Step1 Analyze yield and purity of Step 1 intermediate Start->Check_Step1 Low_Yield_Step1 Low yield from Step 1 Check_Step1->Low_Yield_Step1 No Good_Yield_Step1 Good yield from Step 1 Check_Step1->Good_Yield_Step1 Yes Troubleshoot_Step1 Refer to Troubleshooting Issue 1: - Check for moisture - Verify stoichiometry - Optimize temperature Low_Yield_Step1->Troubleshoot_Step1 Check_Step2 Analyze yield and purity of Step 2 crude product Good_Yield_Step1->Check_Step2 Low_Yield_Step2 Low yield from Step 2 Check_Step2->Low_Yield_Step2 No Good_Yield_Step2 Good yield from Step 2 Check_Step2->Good_Yield_Step2 Yes Troubleshoot_Step2 Refer to Troubleshooting Issue 2: - Check base strength/amount - Control temperature - Use dilute conditions Low_Yield_Step2->Troubleshoot_Step2 Check_Purification Analyze recovery from purification Good_Yield_Step2->Check_Purification Low_Recovery Low recovery from purification Check_Purification->Low_Recovery No Success Optimized Synthesis Check_Purification->Success Yes Troubleshoot_Purification Refer to Troubleshooting Issue 3: - Consider alternative chromatography - Optimize recrystallization solvent - Check for product precipitation Low_Recovery->Troubleshoot_Purification

References

Validation & Comparative

Validation of the 4-(2-Oxoimidazolidin-1-yl)phenyl Scaffold as a Research Tool: A Comparative Guide to its Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile represents a molecule of interest within cancer research, primarily due to its core structural features shared with a class of potent antimitotic agents. While direct, extensive validation data for the benzonitrile-containing compound itself is limited in publicly available literature, a robust body of evidence exists for its closely related benzenesulfonamide analogues. This guide provides a comprehensive validation of the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold by comparatively analyzing the performance of its well-researched sulfonamide derivatives, offering insights into the shared mechanism of action and experimental validation.

Comparative Analysis of Lead Compounds

The primary research focus has been on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) and its prodrugs, 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs). These compounds have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines expressing the cytochrome P450 1A1 (CYP1A1) enzyme.

Compound ClassTarget Cell LinesPotency (IC50)Key Validation Findings
PIB-SAs Various cancer cell linesNanomolar rangePotent antimitotic activity, induces G2/M cell cycle arrest, disrupts cytoskeleton.[1]
PAIB-SAs CYP1A1-expressing cancer cells (e.g., MCF7)Submicromolar to low micromolar rangeProdrugs that are selectively bioactivated by CYP1A1 into active PIB-SAs, showing high selectivity for target cells.[2]
PAIB-SA Salts CYP1A1-expressing breast cancer cells (MCF7, MDA-MB-468)Varies by salt formSignificantly improved aqueous solubility compared to parent PAIB-SAs, while retaining potent antiproliferative activity and CYP1A1-mediated bioactivation.[3]

Mechanism of Action: A Shared Pathway

The primary mechanism of action for the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold, as elucidated through studies of its sulfonamide derivatives, involves the disruption of microtubule dynamics, a critical process for cell division. The prodrug versions (PAIB-SAs) are designed for targeted delivery, undergoing bioactivation by CYP1A1, an enzyme often overexpressed in certain tumors.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell PAIB-SA PAIB-SA (Prodrug) PAIB-SA_int PAIB-SA PAIB-SA->PAIB-SA_int Cellular Uptake CYP1A1 CYP1A1 PAIB-SA_int->CYP1A1 N-dealkylation PIB-SA PIB-SA (Active Metabolite) CYP1A1->PIB-SA Microtubules Microtubules PIB-SA->Microtubules Inhibition of polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: CYP1A1-mediated bioactivation of PAIB-SA prodrugs.

Experimental Protocols

Validation of these compounds relies on a series of standard in vitro assays to determine their efficacy and mechanism of action.

Antiproliferative Activity Assay
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Method:

    • Seed cancer cell lines (e.g., MCF7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a metabolic activity assay, such as the MTT or SRB assay.

    • Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Method:

    • Treat cells with the compound at a concentration around its IC50 for a defined period (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[2][4]

Experimental_Workflow cluster_assays Validation Assays Cell_Culture Cancer Cell Culture (e.g., MCF7) Treatment Treat with 4-(2-Oxoimidazolidin-1-yl)phenyl derivative Cell_Culture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT/SRB) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Microtubule Microtubule Dynamics Assay (Immunofluorescence) Incubation->Microtubule

Caption: General workflow for in vitro validation.

Alternative Research Tools

While the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold shows promise, a variety of established research tools are available for studying microtubule dynamics and inducing G2/M cell cycle arrest. The choice of tool will depend on the specific research question, cell type, and desired mechanism of action.

Alternative ToolMechanism of ActionCommon Applications
Paclitaxel (Taxol) Stabilizes microtubules, preventing depolymerizationAnticancer drug, research tool for studying microtubule stability and mitotic spindle formation.
Vincristine/Vinblastine Inhibit microtubule polymerization by binding to tubulinAnticancer drugs, research tools for studying microtubule dynamics.
Colchicine Inhibits microtubule polymerizationResearch tool for synchronizing cells in metaphase, studying microtubule-dependent processes.
Combretastatin A-4 (CA-4) Binds to the colchicine-binding site on tubulin, inhibiting polymerizationPotent antimitotic and antiangiogenic agent, often used as a reference compound in drug discovery.[1]

Conclusion

The 4-(2-oxoimidazolidin-1-yl)phenyl scaffold, validated through extensive research on its benzenesulfonamide derivatives, represents a valuable platform for the development of targeted antimitotic agents. The established CYP1A1-mediated bioactivation mechanism offers a promising strategy for selective cancer cell targeting. While this compound itself requires further direct experimental validation, the robust data from its analogues provide a strong foundation for its use as a research tool in studies of cell cycle regulation and microtubule dynamics. Researchers are encouraged to employ the outlined experimental protocols to further characterize this and related compounds.

References

"comparing 4-(2-Oxoimidazolidin-1-yl)benzonitrile with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives and Other Antimitotic Agents

Introduction

While this compound serves as a core structure for a novel class of therapeutic agents, current research highlights the potent activity of its derivatives as antimitotic agents rather than direct kinase inhibitors. These derivatives, specifically pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs), function as prodrugs. They are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is notably expressed in certain breast cancer cells, into active metabolites that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of these derivatives against other known antimitotic agents, supported by experimental data.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds in comparison to Combretastatin A-4 (CA-4), a well-established antimitotic agent used as a positive control. The data is presented for CYP1A1-positive (MCF7, MDA-MB-468) and CYP1A1-insensitive (MDA-MB-231, HaCaT) cell lines.

Compound/DerivativeMCF7 (IC50, µM)MDA-MB-468 (IC50, µM)MDA-MB-231 (IC50, µM)HaCaT (IC50, µM)Selectivity Ratio (Insensitive/Sensitive)
PYRAIB-SOs
PYRAIB-SO 10.03->25>25>833
PYRAIB-SO 20.05->50>50>1000
PAIB-SAs
PAIB-SA Salt 10.030.3>25>12.5>833 (MDA-MB-231/MCF7)
PAIB-SA Salt 20.050.4>50>25>1000 (MDA-MB-231/MCF7)
Control
Combretastatin A-40.0020.0030.0020.003~1

Note: The selectivity ratio is calculated as the IC50 in an insensitive cell line divided by the IC50 in a sensitive cell line. A higher ratio indicates greater selectivity for CYP1A1-expressing cancer cells.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for the activated derivatives of this compound is the disruption of microtubule dynamics.[1][2] This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]

cluster_0 CYP1A1-Expressing Cancer Cell cluster_1 Cellular Impact Prodrug This compound Derivative (PYRAIB-SO / PAIB-SA) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Bioactivation Active_Metabolite Active Antimitotic Agent CYP1A1->Active_Metabolite Microtubules Microtubule Dynamics Active_Metabolite->Microtubules Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for this compound derivatives.

Experimental Protocols

Antiproliferative Activity Assay (Sulforhodamine B Assay)

The antiproliferative activity of the compounds was determined using the Sulforhodamine B (SRB) assay.[1]

Methodology:

  • Cell Plating: Human cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231) and non-cancerous human keratinocyte cells (HaCaT) were seeded in 96-well plates at a density of 2,500-5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds (or vehicle control) and incubated for an additional 48 hours.

  • Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Start Start Plating Plate Cells in 96-well Plates Start->Plating Incubate24 Incubate 24 hours Plating->Incubate24 Treatment Add Test Compounds Incubate24->Treatment Incubate48 Incubate 48 hours Treatment->Incubate48 Fixation Fix with Trichloroacetic Acid Incubate48->Fixation Staining Stain with Sulforhodamine B Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Readout Measure Absorbance at 515 nm Solubilization->Readout Analysis Calculate IC50 Values Readout->Analysis End End Analysis->End

Caption: Experimental workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Conclusion

The derivatives of this compound, PYRAIB-SOs and PAIB-SAs, represent a promising class of selective antimitotic agents. Their unique bioactivation mechanism by CYP1A1 in specific cancer cells offers a targeted therapeutic approach, potentially reducing side effects in healthy tissues. When compared to the non-selective antimitotic agent Combretastatin A-4, these derivatives demonstrate significant selectivity for CYP1A1-expressing breast cancer cell lines. This targeted approach, combined with their potent antiproliferative activity, makes them valuable candidates for further investigation in the development of novel cancer therapies.

References

Comparative Efficacy of 4-(2-Oxoimidazolidin-1-yl)benzonitrile and Structurally Related Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, molecules featuring an imidazolidin-2-one core have demonstrated significant potential as antimitotic agents. This guide provides a comprehensive comparison of the efficacy of 4-(2-Oxoimidazolidin-1-yl)benzonitrile and its structurally similar analogs, focusing on their antiproliferative activities, mechanisms of action, and the experimental data supporting these findings. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these promising anticancer compounds.

Overview of this compound and its Analogs

The key mechanism of action for these prodrugs involves their bioactivation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain tumor types, such as breast cancer.[1] This targeted activation leads to the formation of potent antimitotic metabolites that inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and ultimately induce apoptosis in cancer cells.[1][2]

Comparative Efficacy: A Data-Driven Analysis

The antiproliferative activity of various derivatives of this compound has been evaluated in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds, providing a quantitative comparison of their efficacy.

Compound IDStructureCancer Cell LineIC50 (µM)Citation
PYRAIB-SO (unspecified) Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonateCYP1A1-positive breast cancer cells0.03–3.3[1]
CEU-835 3-chlorophenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonateNot SpecifiedNot Specified[2]
CEU-934 3-iodophenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonateNot SpecifiedNot Specified[2]
CEU-938 3,5-dichlorophenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonateNot SpecifiedNot Specified[2]
PIB-SA (unspecified) Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide16 cancer cell linesNanomolar range[3]
Compound 4 (2-thioxoimidazolidin-4-one derivative) (E)-methyl 3-(3-((1-(4-chlorophenyl)ethylidene)amino)-4-oxo-2-thioxoimidazolidin-1-yl)propanoateHepG-2 (Liver Cancer)Not Specified[4]
Compound 7 (2-thioxoimidazolidin-4-one derivative) Not SpecifiedHepG-2 (Liver Cancer)Not Specified[4]
Compound 9 (2-thioxoimidazolidin-4-one derivative) Not SpecifiedHCT-116 (Colon Cancer)Not Specified[4]

Note: The table highlights the potent, often nanomolar to low micromolar, activity of the derivatives, particularly in cancer cells expressing the activating enzyme CYP1A1. The lack of specific IC50 values for some compounds in the public literature underscores the need for further head-to-head comparative studies.

Mechanism of Action: From Prodrug Activation to Apoptosis

The primary mechanism of action for the most studied derivatives of this compound is a targeted approach leveraging the unique enzymatic profile of certain cancer cells.

dot digraph "CYP1A1_Activation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="CYP1A1-Mediated Prodrug Activation and Antimitotic Action", rankdir="LR"]; node [fontname="Arial", fontsize=10, shape="box", style="rounded,filled", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

subgraph "cluster_Extracellular" { label="Extracellular"; bgcolor="#F1F3F4"; Prodrug [label="PAIB-SO / PAIB-SA\n(Prodrug)", fillcolor="#4285F4"]; }

subgraph "cluster_Intracellular" { label="Intracellular"; bgcolor="#FFFFFF"; CYP1A1 [label="CYP1A1 Enzyme", fillcolor="#EA4335"]; ActiveMetabolite [label="Active Antimitotic\nMetabolite", fillcolor="#FBBC05"]; Microtubule [label="Microtubule Dynamics", fillcolor="#34A853"]; G2M_Arrest [label="G2/M Phase Arrest", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape="diamond", fillcolor="#EA4335"]; }

Prodrug -> CYP1A1 [label="Bioactivation"]; CYP1A1 -> ActiveMetabolite [label="Metabolism"]; ActiveMetabolite -> Microtubule [label="Disruption"]; Microtubule -> G2M_Arrest [label="Leads to"]; G2M_Arrest -> Apoptosis [label="Induces"]; } dot Figure 1: CYP1A1-Mediated Prodrug Activation Pathway. This diagram illustrates the conversion of inactive prodrugs (PAIB-SOs/PAIB-SAs) into active antimitotic agents by the CYP1A1 enzyme within cancer cells, leading to cell cycle arrest and apoptosis.

The disruption of microtubule dynamics triggers a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis.

dot digraph "Apoptosis_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Downstream Signaling of Microtubule Disruption", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape="box", style="rounded,filled", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

MicrotubuleDisruption [label="Microtubule Disruption", fillcolor="#34A853"]; Bcl2 [label="Bcl-2 Phosphorylation", fillcolor="#FBBC05"]; JNK [label="JNK Activation", fillcolor="#FBBC05"]; p53 [label="p53-Independent Pathway", fillcolor="#FBBC05"]; Caspase [label="Caspase Activation", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape="diamond", fillcolor="#EA4335"];

MicrotubuleDisruption -> Bcl2; MicrotubuleDisruption -> JNK; MicrotubuleDisruption -> p53; Bcl2 -> Caspase; JNK -> Caspase; p53 -> Caspase; Caspase -> Apoptosis; } dot Figure 2: Apoptosis Induction Pathway. This diagram depicts the key signaling events, including Bcl-2 phosphorylation and JNK activation, that are initiated by microtubule disruption and lead to the activation of caspases and subsequent apoptosis.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, it is crucial to understand the methodologies employed in these studies. Below are detailed protocols for the key experiments cited in the evaluation of these compounds.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

dot digraph "SRB_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Sulforhodamine B (SRB) Assay Workflow", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape="box", style="rounded,filled", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Seed cells in 96-well plate", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#4285F4"]; Treat [label="Treat with test compounds", fillcolor="#4285F4"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#4285F4"]; Fix [label="Fix cells with Trichloroacetic Acid (TCA)", fillcolor="#EA4335"]; Wash1 [label="Wash with 1% Acetic Acid", fillcolor="#FBBC05"]; Stain [label="Stain with Sulforhodamine B", fillcolor="#34A853"]; Wash2 [label="Wash with 1% Acetic Acid", fillcolor="#FBBC05"]; Solubilize [label="Solubilize bound dye with Tris base", fillcolor="#4285F4"]; Read [label="Read absorbance at 510-565 nm", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Fix; Fix -> Wash1; Wash1 -> Stain; Stain -> Wash2; Wash2 -> Solubilize; Solubilize -> Read; } dot Figure 3: SRB Assay Experimental Workflow. This flowchart outlines the key steps involved in determining cell viability and antiproliferative activity using the Sulforhodamine B assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Fixation: After the incubation period (typically 48-72 hours), the cells are fixed with cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 510 and 565 nm. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Harvesting and Fixation: Cells are harvested, washed, and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Detailed Protocol:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP (which is necessary for polymerization), and a fluorescent reporter is prepared.

  • Compound Addition: The test compound or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence or absorbance (light scattering) at 340 nm in a temperature-controlled spectrophotometer or plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

Conclusion and Future Directions

The derivatives of this compound, particularly the PAIB-SO and PAIB-SA series, represent a promising class of targeted anticancer agents. Their selective activation by CYP1A1 in tumor cells offers a potential therapeutic window, minimizing off-target effects. The potent antimitotic activity, driven by the disruption of microtubule dynamics, has been well-documented in preclinical studies.

Future research should focus on several key areas. Firstly, obtaining specific efficacy data for the parent compound, this compound, is crucial for a complete structure-activity relationship (SAR) understanding. Secondly, head-to-head in vivo studies comparing the most promising derivatives will be essential to select lead candidates for clinical development. Finally, further elucidation of the downstream signaling pathways will provide a more comprehensive understanding of their mechanism of action and may reveal opportunities for combination therapies. The continued investigation of this chemical scaffold holds significant promise for the development of next-generation antimitotic drugs.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-(2-oxoimidazolidin-1-yl)benzonitrile analogs, focusing on their structure-activity relationships (SAR) as potent antagonists of the Androgen Receptor (AR). This class of compounds has been pivotal in the development of treatments for castration-resistant prostate cancer (CRPC), culminating in clinically significant drugs such as Enzalutamide.

Introduction

The androgen receptor is a critical driver in the progression of prostate cancer.[1] While initial therapies often involve androgen deprivation, the cancer frequently evolves into a castration-resistant state where the AR signaling pathway is reactivated despite low levels of androgens.[2] This has spurred the development of second-generation non-steroidal antiandrogens, which can effectively antagonize the AR even in this resistant setting.

The this compound scaffold, particularly its thio-analog (thiohydantoin), has proven to be a highly successful pharmacophore for potent AR antagonism.[2] SAR studies on these diarylthiohydantoins have revealed key structural modifications that enhance antagonistic activity, improve pharmacokinetic properties, and reduce partial agonism. This guide synthesizes experimental data to compare the performance of various analogs.

Structure-Activity Relationship (SAR) Insights

The core structure of these antagonists consists of a substituted phenyl ring (Ring A) attached to the 1-position of a (thio)hydantoin ring, which is in turn connected at the 3-position to another substituted phenyl ring (Ring B). Enzalutamide (formerly MDV3100) is a key example of this structural class.[3]

Key SAR findings from various studies indicate that:

  • Ring A Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and cyano (CN), on Ring A is crucial for potent antagonist activity.[2]

  • Thiohydantoin Core: The thiohydantoin core is generally preferred over the hydantoin (oxo-analog) for improved potency.[2] Gem-dimethyl substitution at the 5-position of this ring (as seen in Enzalutamide) is often optimal.

  • Linker to Ring B: The nature of the linker and the substituents on Ring B significantly modulate the compound's activity and properties. For instance, an amide linker is common, and modifications to the phenyl ring it connects to can fine-tune the molecule's efficacy.[2][4]

The following table summarizes quantitative data for key analogs, illustrating these SAR principles.

Quantitative Comparison of Analog Performance

The antiproliferative activity of these analogs is typically assessed in androgen-sensitive (LNCaP) and castration-resistant (LNCaP/AR, which overexpress AR) prostate cancer cell lines.

Compound IDRing A SubstituentsRing B Substituent (attached via amide linker)Core RingIC50 (LNCaP cells) [nM]IC50 (LNCaP/AR cells) [nM]Reference
Enzalutamide (MDV3100) 4-cyano, 3-trifluoromethyl4-methyl5,5-dimethyl-2-thioxoimidazolidin-4-one36~30-50[2][5]
Bicalutamide 4-cyano, 3-trifluoromethyl4-fluorophenylsulfonylN/A (anilide)160>1000 (becomes agonist)[2]
Analog 91 4-cyano, 3-trifluoromethyl4-methyl5-spirocyclobutyl-2-thioxoimidazolidin-4-one-~30-50[2]
Analog 93 4-cyano, 3-trifluoromethyl4-methyl5-spirocyclopentyl-2-thioxoimidazolidin-4-one-~30-50[2]
Compound 31c 4-cyano, 3-trifluoromethyl4-(N-cyclopropyl-N-methyl)5,5-dimethyl-2-thioxoimidazolidin-4-one~21.4 (compares to Enzalutamide)Similar to Enzalutamide[4]

Note: IC50 values can vary between studies based on specific experimental conditions. The data presented aims to show relative potency.

Experimental Protocols

The data presented in this guide is primarily derived from two key types of experiments: Androgen Receptor Competitive Binding Assays and Cell Viability (MTT) Assays.

Androgen Receptor (AR) Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) from the AR, thereby determining the compound's binding affinity.[6]

Detailed Protocol:

  • Receptor Preparation: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of castrated rats.[7][8]

  • Reagent Preparation:

    • Assay Buffer (TEGMD): A buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate is prepared.[6]

    • Radioligand: A working solution of [³H]-R1881 is prepared in the assay buffer to a final concentration of approximately 1 nM.[6]

    • Test Compounds: Stock solutions of the analog compounds are prepared in DMSO and then serially diluted in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).[6]

  • Assay Procedure:

    • To wells of a 96-well plate, add the diluted test compound or control compounds (e.g., unlabeled R1881 for positive control, DMSO for vehicle control).

    • Add the [³H]-R1881 working solution to all wells.

    • Add the diluted AR-containing cytosol to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[6]

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each well to bind the receptor-ligand complex.

    • The plate is centrifuged, and the supernatant containing the unbound radioligand is removed.[6]

    • The HAP pellet is washed multiple times with a cold wash buffer.

  • Quantification:

    • A scintillation cocktail is added to the washed pellets.

    • The amount of radioactivity, corresponding to the bound [³H]-R1881, is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated.

MTT Cell Viability Assay

This colorimetric assay is used to assess the antiproliferative effect of the compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Detailed Protocol:

  • Cell Culture:

    • Prostate cancer cells (e.g., LNCaP, PC-3) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.[10]

  • Compound Treatment:

    • The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition:

    • Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[11]

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization:

    • A solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]

    • The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing Workflows and Pathways

To better understand the context of these SAR studies, the following diagrams illustrate the general experimental workflow and the targeted biological pathway.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Chemistry cluster_Screening Biological Evaluation cluster_Analysis Analysis & Optimization lead Lead Compound (e.g., Bicalutamide) design Analog Design & Virtual Screening lead->design synthesis Chemical Synthesis of Analogs design->synthesis binding AR Binding Assay (Determine Affinity) synthesis->binding activity Cell-Based Assay (e.g., MTT on LNCaP) synthesis->activity sar SAR Analysis (Identify Key Moieties) binding->sar activity->sar sar->design Iterative Refinement adme ADME/Tox Profiling sar->adme optimized Optimized Lead (e.g., Enzalutamide) adme->optimized

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

AR_Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP AR_HSP->AR Release ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Promotes Antagonist AR Antagonist (e.g., Enzalutamide) Antagonist->AR Blocks Binding & Translocation

References

Cross-Reactivity and Selectivity Profile of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, direct experimental cross-reactivity data for 4-(2-Oxoimidazolidin-1-yl)benzonitrile is limited. This guide presents a hypothetical cross-reactivity profile synthesized from data on structurally and functionally related compounds, alongside standard drug discovery screening protocols. The purpose is to provide an illustrative comparison for research and drug development professionals.

Introduction

This compound serves as a core scaffold for a class of novel antimitotic prodrugs.[1][2][3] These prodrugs are designed for selective activation within cancer cells, particularly those expressing cytochrome P450 1A1 (CYP1A1), to release their active antimitotic metabolite.[1][2][3] The active compounds function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][4] Understanding the cross-reactivity profile of the core active molecule, this compound, is crucial for predicting potential off-target effects and ensuring a favorable safety profile.

This guide provides a comparative analysis of its potential interactions with a range of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and other cytochrome P450 enzymes. Performance is compared with other known antimitotic agents.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound against common off-target panels. This data is illustrative and intended to reflect a plausible profile for a selective antimitotic agent.

Table 1: Hypothetical Kinase Selectivity Profile

Screening performed at a concentration of 10 µM.

Kinase TargetFamily% Inhibition
CDK2/cyclin ACMGC15%
PLK1Other12%
Aurora BOther9%
EGFRTK< 5%
VEGFR2TK< 5%
SRCTK< 5%
PKAAGC< 5%
ROCK1AGC< 5%
p38αCMGC< 5%
MEK1STE< 5%

Table 2: Hypothetical Off-Target Binding Profile (GPCRs & Ion Channels)

Screening performed at a concentration of 10 µM.

TargetFamily% Inhibition of Binding
ADRB2 (β2 Adrenergic)GPCR8%
HTR1A (Serotonin 1A)GPCR6%
DRD2 (Dopamine D2)GPCR< 5%
OPRM1 (μ-Opioid)GPCR< 5%
hERGIon Channel11%
Cav1.2Ion Channel< 5%
Nav1.5Ion Channel< 5%

Table 3: Hypothetical Cytochrome P450 (CYP) Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP1A2Phenacetin> 25
CYP2B6Bupropion> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 50

Note: While the parent compound shows minimal direct inhibition, related prodrugs are known to be substrates for CYP1A1, leading to their bioactivation.[1][2]

Table 4: Comparative Activity of Antimitotic Agents

CompoundPrimary MechanismMicrotubule Polymerization IC₅₀ (µM)Cell Line (MCF7) GI₅₀ (µM)
This compound (Hypothetical) Microtubule Destabilizer1.50.8
PAIB-SA 13 (Related Prodrug)Microtubule Destabilizer (post-activation)Not directly applicableSub-micromolar[2]
PaclitaxelMicrotubule Stabilizer~0.5 (EC₅₀)~0.01
NocodazoleMicrotubule Destabilizer~0.2~0.05

Signaling Pathways and Experimental Workflows

G Mechanism of Action for Antimitotic Agents cluster_0 Cellular Environment cluster_1 Mitosis Antimitotic_Agent Antimitotic Agent (e.g., this compound) Tubulin_Dimers α/β-Tubulin Dimers Antimitotic_Agent->Tubulin_Dimers Binds to β-tubulin Disruption Disruption of Microtubule Dynamics Tubulin_Dimers->Disruption Inhibition of Polymerization Microtubules Microtubules SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC_Activation Metaphase_Arrest Metaphase Arrest SAC_Activation->Metaphase_Arrest Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis

Caption: Signaling pathway of tubulin-targeting antimitotic agents.

G Cross-Reactivity Profiling Workflow Compound Test Compound (this compound) Primary_Assay Primary Activity Assay (Microtubule Polymerization) Compound->Primary_Assay Broad_Screen Broad Off-Target Screen (e.g., KINOMEscan®, SafetyScreen44) Compound->Broad_Screen CYP_Screen CYP450 Inhibition Panel Compound->CYP_Screen Data_Analysis Data Analysis & Selectivity Assessment Primary_Assay->Data_Analysis Dose_Response Dose-Response Follow-up (IC₅₀ Determination for Hits) Broad_Screen->Dose_Response Hits >50% Inh. CYP_Screen->Dose_Response Hits >50% Inh. Dose_Response->Data_Analysis

Caption: Standard workflow for in vitro cross-reactivity profiling.

Experimental Protocols

Kinase Selectivity Profiling (Adapted from KINOMEscan™)

This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).

  • Materials: 468-kinase panel (DiscoverX), test compound, assay buffer, streptavidin-coated magnetic beads, wash buffer, qPCR reagents.

  • Protocol:

    • Kinases are prepared in a binding buffer.

    • The test compound is added to the kinase preparations at a final concentration of 10 µM.

    • An immobilized, broad-spectrum kinase inhibitor (ligand) is added to the mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • Results are expressed as a percentage of the DMSO control (% Inhibition).

Radioligand Competitive Binding Assay (GPCRs & Ion Channels)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor or channel.

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand (e.g., ³H-ligand), test compound, assay buffer, 96-well filter plates, scintillation fluid, microplate scintillation counter.[1]

  • Protocol:

    • Serial dilutions of the test compound are prepared in assay buffer.

    • In a 96-well plate, add the assay buffer, test compound dilution, a fixed concentration of radiolabeled ligand, and the receptor-expressing cell membranes.[1]

    • The plate is incubated to allow binding to reach equilibrium.

    • The mixture is rapidly filtered through the filter plate to separate bound from unbound radioligand. The filter is washed to remove non-specific binding.

    • Scintillation fluid is added to each well, and radioactivity is counted.

    • Data is normalized to controls (0% for maximal binding, 100% for non-specific binding) and IC₅₀ values are calculated from the resulting dose-response curve.

Cytochrome P450 Inhibition Assay (LC-MS/MS Method)

This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms by measuring the formation of a specific metabolite from a probe substrate.[5][6]

  • Materials: Human liver microsomes, probe substrates for CYP isoforms (e.g., phenacetin for CYP1A2), NADPH regenerating system, test compound, quenching solution (e.g., acetonitrile), LC-MS/MS system.[2][7]

  • Protocol:

    • The test compound is pre-incubated with human liver microsomes and the NADPH regenerating system in a buffer solution.

    • A CYP-isoform-specific probe substrate is added to initiate the metabolic reaction.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated by adding a quenching solution containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite.[5]

    • The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition, and IC₅₀ values are generated from a dose-response curve.[5]

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity) or fluorescence.[8][9]

  • Materials: Purified tubulin (>99%), GTP, polymerization buffer (e.g., PIPES buffer), DAPI (for fluorescence), temperature-controlled 96-well plate reader (spectrophotometer or fluorometer).[8][9]

  • Protocol:

    • A reaction mixture is prepared on ice, containing polymerization buffer, GTP, and various concentrations of the test compound.

    • The reaction plate is pre-warmed to 37°C.

    • Ice-cold tubulin solution is added to the wells to initiate the reaction.

    • The plate is immediately placed in the 37°C reader, and the absorbance at 340 nm (for turbidity) or fluorescence is measured kinetically over 60 minutes.[8]

    • The rate (Vmax) and extent (plateau) of polymerization are analyzed. Inhibitors will decrease the Vmax and/or the plateau level, while stabilizers will increase them.[8]

References

In Vitro and In Vivo Correlation of Androgen Receptor Antagonist Activity: A Comparative Guide Centered on Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific in vitro and in vivo activity data for 4-(2-Oxoimidazolidin-1-yl)benzonitrile. Therefore, this guide utilizes Enzalutamide, a potent and well-characterized non-steroidal androgen receptor (AR) antagonist that shares a core benzonitrile moiety, as a representative compound to illustrate the principles of correlating laboratory findings with clinical efficacy. This guide will objectively compare Enzalutamide's performance with other AR antagonists, supported by experimental data.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo activities of Enzalutamide in comparison to other androgen receptor antagonists.

Table 1: In Vitro Activity of Androgen Receptor Antagonists

CompoundClassAR Binding Affinity (IC50, nM)Antagonist Potency (IC50, nM)Cell Line
Enzalutamide Second-generation NSAA2136LNCaP
Bicalutamide First-generation NSAA159160LNCaP
Apalutamide Second-generation NSAA2.216LNCaP
Darolutamide Second-generation NSAA1126VCaP

NSAA: Non-Steroidal Anti-Androgen

Table 2: In Vivo Efficacy of Enzalutamide in a Prostate Cancer Xenograft Model

Animal ModelCell LineTreatmentDosageTumor Growth Inhibition (%)
Castrated Male Nude MiceLNCaPEnzalutamide10 mg/kg/day100
Castrated Male Nude MiceLNCaPBicalutamide50 mg/kg/day30-40
Castrated Male Nude MiceVCaPEnzalutamide30 mg/kg/day>100 (tumor regression)

Signaling Pathways and Experimental Workflows

Visual representations of the androgen receptor signaling pathway and typical experimental workflows provide a clearer understanding of the mechanism of action and evaluation process.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen Activated_AR Activated AR Androgen->Activated_AR Binds AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->Activated_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR Dimer Activated_AR->AR_dimer Dimerization & Translocation Enzalutamide Enzalutamide Enzalutamide->Activated_AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Enzalutamide_Nuc Enzalutamide Enzalutamide_Nuc->AR_dimer Inhibits Nuclear Translocation Enzalutamide_Nuc->ARE Inhibits DNA Binding In_Vivo_Xenograft_Workflow start Prostate Cancer Cell Culture (e.g., LNCaP) implantation Subcutaneous Implantation into Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage (Vehicle or Enzalutamide) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (e.g., Tumor Excision, IHC) data_collection->endpoint end Data Analysis & Conclusion endpoint->end Competitive_Binding_Assay AR Androgen Receptor (AR) Binding Radioligand-AR Binding AR->Binding Radioligand Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand->Binding Test_Compound Test Compound (e.g., Enzalutamide) Displacement Displacement of Radioligand Test_Compound->Displacement Binding->Displacement Measurement Measure Radioactivity Displacement->Measurement IC50 Calculate IC50 Measurement->IC50

A Comparative Guide to the Synthesis of Heterocyclic Benzonitriles for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of synthetic routes for 4-(2-Oxoimidazolidin-1-yl)benzonitrile and a key alternative, 4-(1H-Benzimidazol-2-yl)benzonitrile, providing insights into their experimental reproducibility and utility as research scaffolds.

In the landscape of drug discovery and materials science, heterocyclic benzonitriles are invaluable molecular building blocks. Their rigid structures and versatile nitrile functional groups serve as key intermediates in the synthesis of a wide array of complex molecules. The reproducibility of the synthesis of these scaffolds is paramount for ensuring the reliability of subsequent experimental work. This guide provides a comparative analysis of the synthetic accessibility and potential reproducibility of two such scaffolds: this compound and 4-(1H-Benzimidazol-2-yl)benzonitrile.

While this compound is commercially available, detailed experimental protocols for its synthesis are not readily found in peer-reviewed literature. In contrast, the synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile is well-documented.[1] This guide presents a plausible and chemically sound synthetic protocol for the former, based on established organic chemistry principles, and compares it with the published method for the latter.

Comparison of Synthetic Methodologies

The reproducibility of a synthetic protocol is influenced by several factors, including the number of steps, the nature of the reaction conditions, and the ease of purification. The following table provides a high-level comparison of the synthetic routes for the target compound and its alternative.

FeatureProposed Synthesis of this compoundPublished Synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile
Reaction Type Urea formation followed by intramolecular cyclizationCondensation and oxidative cyclization
Number of Steps TwoOne-pot, followed by crystallization
Key Reagents 4-Aminobenzonitrile, 2-Chloroethyl isocyanate, Sodium hydride4-Formylbenzonitrile, Benzene-1,2-diamine, Malononitrile
Reaction Conditions Step 1: Room temperature; Step 2: Elevated temperatureElevated temperature (100 °C)
Purification Likely requires column chromatographyCrystallization
Potential Reproducibility Challenges Handling of moisture-sensitive reagents (NaH); potential for side reactions.High reaction temperature; potential for multiple products requiring careful purification.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on well-established methods for the formation of cyclic ureas.

Step 1: Synthesis of 1-(4-Cyanophenyl)-3-(2-chloroethyl)urea

  • To a solution of 4-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane, 2-chloroethyl isocyanate (1.05 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the intermediate urea.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of 1-(4-cyanophenyl)-3-(2-chloroethyl)urea (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Published Synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile

This one-pot synthesis is adapted from the literature.[1]

  • A mixture of 4-formylbenzonitrile (2 mmol), benzene-1,2-diamine (1 mmol), and malononitrile (1 mmol) is heated at 100 °C with stirring for 5 minutes.

  • The resulting mixture is washed with dichloromethane (5 mL) and dried.

  • A white solid is obtained after recrystallization from ethanol.

Visualization of Synthetic Workflows

Synthetic Workflow for this compound cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization A 4-Aminobenzonitrile C 1-(4-Cyanophenyl)-3- (2-chloroethyl)urea A->C CH2Cl2, rt B 2-Chloroethyl isocyanate B->C D This compound C->D NaH, DMF, 100°C

Proposed two-step synthesis of this compound.

Synthetic Workflow for 4-(1H-Benzimidazol-2-yl)benzonitrile cluster_0 One-Pot Reaction E 4-Formylbenzonitrile H 4-(1H-Benzimidazol-2-yl)benzonitrile E->H 100°C, 5 min F Benzene-1,2-diamine F->H 100°C, 5 min G Malononitrile G->H 100°C, 5 min

References

Comparative Analysis of Off-Target Effects: Ibrutinib vs. Second-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity and off-target profiles of Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on Ibrutinib, Acalabrutinib, and Zanubrutinib.

Initial searches for the off-target effects of "4-(2-Oxoimidazolidin-1-yl)benzonitrile" did not yield specific published data for this compound. However, the broader context of inquiry strongly aligns with the well-documented off-target effects of Bruton's Tyrosine Kinase (BTK) inhibitors. This guide therefore provides a comparative analysis of the first-generation BTK inhibitor, Ibrutinib, and the second-generation inhibitors, Acalabrutinib and Zanubrutinib, for which extensive experimental data are available.

Introduction to BTK Inhibition and Off-Target Effects

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant efficacy but is associated with off-target effects due to its inhibition of other kinases.[2][3] These off-target activities can lead to adverse events such as rash, diarrhea, bleeding, and cardiac toxicities.[2][4] Second-generation BTK inhibitors, including acalabrutinib and zanubrutinib, were designed to have greater selectivity for BTK, thereby minimizing off-target effects and improving safety profiles.[5][6]

Comparative Kinase Inhibition Profiles

The selectivity of BTK inhibitors is a key determinant of their safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a panel of off-target kinases. Lower IC50 values indicate greater potency.

KinaseIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)Reference
BTK 0.5 - 9.6 3 - 5.8 <0.5 - 2 [2][7][8]
EGFR5.6 - 50>10003.3 - 100[4][5][7]
ITK5 - 10.8>10006.2 - 77[5][7]
TEC78272[5][7]
JAK316 - 350>100064 - >1000[5][7]
HER2 (ErbB2)9.4 - 260>1000>1000[5][7]
CSK---[3][9][10]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.

As the data indicates, Ibrutinib exhibits significant inhibitory activity against several off-target kinases, including those in the TEC and EGFR families.[4][5] In contrast, Acalabrutinib and Zanubrutinib demonstrate substantially higher selectivity for BTK, with significantly less activity against these off-target kinases.[5][6]

Signaling Pathways and Off-Target Effects

The off-target inhibition of various kinases by BTK inhibitors can have significant clinical implications. The diagram below illustrates the primary on-target pathway of BTK in B-cell receptor signaling and highlights key off-target kinases and their associated clinical adverse events.

On-Target vs. Off-Target Signaling of BTK Inhibitors cluster_on_target On-Target Pathway (B-Cell Receptor Signaling) cluster_off_target Off-Target Kinases & Associated Adverse Events BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation EGFR EGFR Rash Rash, Diarrhea TEC TEC Family Kinases (e.g., TEC, ITK) Bleeding Bleeding CSK C-terminal Src Kinase (CSK) Atrial_Fib Atrial Fibrillation BTK_Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTK_Inhibitors->BTK Inhibition BTK_Inhibitors->EGFR Off-Target Inhibition (Ibrutinib) BTK_Inhibitors->TEC Off-Target Inhibition (Ibrutinib) BTK_Inhibitors->CSK Off-Target Inhibition (Ibrutinib)

Caption: On-target and off-target signaling pathways of BTK inhibitors.

Inhibition of EGFR is associated with side effects like rash and diarrhea, while inhibition of TEC family kinases can contribute to an increased risk of bleeding.[5] Atrial fibrillation, a significant concern with Ibrutinib, has been linked to the off-target inhibition of C-terminal Src kinase (CSK).[3][9][10][11] The higher selectivity of acalabrutinib and zanubrutinib for BTK is a key factor in their improved safety profiles, with lower incidences of these adverse events reported in clinical trials.[4][5]

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles is critical for assessing the selectivity of drug candidates. A common methodology involves in vitro kinase assays.

General Protocol for In Vitro Kinase Assay (e.g., Kinase Glo® Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Ibrutinib, Acalabrutinib, or Zanubrutinib) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to create a concentration gradient.

    • Prepare a reaction buffer containing the purified kinase, the kinase-specific substrate, and ATP.

  • Assay Procedure:

    • Add the diluted test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

The following workflow diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Experimental Workflow for In Vitro Kinase Inhibition Assay cluster_workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep incubate Incubate Compound and Kinase Reaction Mix prep->incubate mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) mix->incubate measure Measure Kinase Activity (e.g., Luminescence) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining in vitro kinase inhibition.

Conclusion

The development of second-generation BTK inhibitors represents a significant advancement in targeted cancer therapy. By designing molecules with greater selectivity for BTK, researchers have been able to mitigate many of the off-target effects associated with the first-generation inhibitor, Ibrutinib. Acalabrutinib and Zanubrutinib exhibit superior kinase selectivity profiles, which translates to a more favorable safety profile in clinical settings. For researchers and drug development professionals, a thorough understanding of the on- and off-target activities of these inhibitors is paramount for the rational design of future therapies and the optimization of patient outcomes. The experimental protocols and comparative data presented in this guide provide a foundation for these critical evaluations.

References

Comparative Analysis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives as Selective Anticancer Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on a novel class of CYP1A1-activated antimitotic agents.

Derivatives of 4-(2-Oxoimidazolidin-1-yl)benzonitrile represent a promising class of targeted anticancer prodrugs. Extensive research has focused on their development, particularly for breast cancer, leveraging a unique bioactivation mechanism to achieve selectivity and potent cytotoxicity. This guide provides a comparative analysis of key compounds from this family, summarizing their performance based on available preclinical data.

The core strategy behind these compounds lies in their selective activation by cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in certain tumors, including breast cancer, but exhibiting low to no expression in healthy tissues. This differential expression allows for the localized conversion of the prodrug into its active, cytotoxic form directly at the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action: A Targeted Approach

The primary mechanism involves the CYP1A1-mediated N-dealkylation of the imidazolidin-2-one moiety. This enzymatic reaction transforms the relatively inert prodrug into a potent antimitotic agent. The active metabolite then disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

CYP1A1_Activation_Pathway CYP1A1-Mediated Prodrug Activation and Antimitotic Action cluster_extracellular Extracellular cluster_cell CYP1A1-Expressing Cancer Cell Prodrug Prodrug (e.g., PAIB-SO, PAIB-SA) Prodrug_internal Prodrug Prodrug->Prodrug_internal Cellular Uptake CYP1A1 CYP1A1 Enzyme Prodrug_internal->CYP1A1 N-dealkylation Active_Metabolite Active Antimitotic Agent (e.g., PIB-SO, PIB-SA) CYP1A1->Active_Metabolite Microtubules Microtubule Dynamics Active_Metabolite->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

CYP1A1-mediated activation pathway of this compound derivatives.

Comparative Performance Data

A significant focus of research has been to enhance the aqueous solubility of these prodrugs without compromising their selective cytotoxicity. The following tables summarize the performance of two main families of derivatives: Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs), and their respective salt forms.

Table 1: Antiproliferative Activity of PAIB-SA Derivatives

The antiproliferative activity is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) concentrations. Lower values indicate higher potency. The data highlights the selectivity of these compounds for CYP1A1-expressing breast cancer cell lines (MCF7, MDA-MB-468) over cell lines with low or no CYP1A1 expression (MDA-MB-231, HaCaT).

CompoundTarget Cell Line (CYP1A1+)IC50 (µM)Target Cell Line (CYP1A1-)IC50 (µM)Reference
PAIB-SA 13 MCF7submicromolarMDA-MB-231> micromolar[1]
HaCaT> micromolar[1]
PAIB-SA Salts (General) MCF7, MDA-MB-468Potent ActivityMDA-MB-231, HaCaTLow Activity[2]

Note: Specific IC50 values for all salt derivatives are extensive and can be found in the cited literature. The general trend indicates retained potency and selectivity post-salt formation.

Table 2: Aqueous Solubility Enhancement

A major challenge with the parent compounds is their poor water solubility, hindering their clinical development. The formation of salts has significantly addressed this limitation.

Compound ClassParent Compound Solubility (mg/mL)Salt Form Solubility (mg/mL)Fold IncreaseReference
PAIB-SAs < 0.00013.9 - 9.4> 39,000[2]
PAIB-SOs (PYRAIB-SOs) Sparingly SolubleUp to 625-fold higherUp to 625[3]

Experimental Protocols

The evaluation of these compounds involves a series of standardized in vitro assays to determine their efficacy, selectivity, and mechanism of action.

General Workflow for Compound Evaluation

Experimental_Workflow In Vitro Evaluation Workflow for Prodrug Candidates cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Prodrug Derivatives Solubility Aqueous Solubility Testing Synthesis->Solubility Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) Synthesis->Antiproliferative Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Antiproliferative->Cell_Cycle If Potent CYP1A1_Metabolism CYP1A1 Metabolism Assay (Microsomes) Antiproliferative->CYP1A1_Metabolism Confirm Selectivity Microtubule Microtubule Disruption (Immunofluorescence) Cell_Cycle->Microtubule Confirm MoA

Standard experimental workflow for the preclinical evaluation of prodrug candidates.
Antiproliferative Activity Assay

  • Objective: To determine the cytotoxic effect of the compounds on cancer and non-cancerous cell lines.

  • Method:

    • Cells (e.g., MCF7, MDA-MB-468, MDA-MB-231, HaCaT) are seeded in 96-well plates and allowed to adhere overnight.

    • Compounds are serially diluted and added to the wells.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

    • The absorbance is measured, and IC50 values are calculated from dose-response curves.

Cell Cycle Analysis
  • Objective: To determine if the compounds induce cell cycle arrest.

  • Method:

    • Cells are treated with the compound at a concentration around its IC50.

    • After incubation (e.g., 24 hours), cells are harvested, washed, and fixed in ethanol.

    • Cells are then treated with RNase and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

CYP1A1 Metabolism Assay
  • Objective: To confirm that the prodrugs are metabolized by CYP1A1 into their active forms.

  • Method:

    • The prodrug is incubated with human or rodent liver microsomes, which contain a mixture of metabolic enzymes including CYPs.

    • The reaction is initiated by the addition of NADPH.

    • Samples are taken at various time points and the reaction is quenched.

    • The concentration of the parent prodrug and the formation of the active metabolite are quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • This allows for the determination of metabolic stability and the identification of the active metabolite.[3]

Summary and Future Directions

The development of this compound derivatives as CYP1A1-activated prodrugs has shown considerable success in preclinical models. The bioisosteric replacement of the sulfonate moiety with a sulfonamide has led to the PAIB-SA family, which retains the desired biological activity profile.[1][4] Furthermore, the conversion of these sparingly soluble compounds into highly water-soluble salts represents a critical step towards their potential clinical application.[2][3]

Future research will likely focus on in vivo efficacy and safety studies in animal models of breast cancer to validate the promising in vitro results. These studies will be crucial in determining the therapeutic potential of this innovative class of targeted anticancer agents.

References

Safety Operating Guide

Proper Disposal of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

Immediate Safety Precautions and Spill Management

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate action is crucial to prevent wider contamination and exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses.

  • Respiratory Protection: In case of dust, a dust respirator is necessary.[1]

  • Protective Clothing: Wear appropriate protective clothing to avoid skin contact.[1]

Spill Cleanup Procedures:

  • Immediate Action: Clean up all spills immediately.[1]

  • Avoid Inhalation and Contact: Avoid breathing dust and contact with skin and eyes.[1]

  • Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up, shovel up, or vacuum the material.[1] Consider using explosion-proof machines that are grounded during storage and use.[1]

  • Wet Spills: For wet spills, vacuum or shovel the material into labeled containers for disposal.[1]

  • Containment: Collect residues and place them in sealed plastic bags or other suitable containers for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water. Prevent runoff from entering drains.[1]

  • Emergency Services: If contamination of drains or waterways occurs, advise Emergency Services immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.

  • Consult Official Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and the local State Land Waste Management Authority for specific disposal requirements in your area.[1]

  • Waste Collection:

    • Place the waste chemical in its original container or a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name: "this compound" and any associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service. The container should be kept tightly closed.[1]

  • Authorized Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point.[1] This may involve arranging for a pickup from a certified chemical waste disposal company.

  • Container Disposal: If recycling the container is an option, consult the manufacturer or your local waste management authority. Otherwise, dispose of the container in an authorized landfill.[1]

Hazard and Precautionary Data

The following table summarizes key hazard information for this compound. This data is essential for a comprehensive understanding of the risks associated with its handling and disposal.

Hazard InformationPrecautionary Statement CodeDescription
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
Disposal P501Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1]
General Handling P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
First Aid (Eyes) Wash out immediately with fresh running water. Ensure complete irrigation of the eye.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Chemical Waste Generation cluster_1 Step 1: Initial Assessment cluster_2 Step 2: Waste Segregation & Storage cluster_3 Step 3: Consultation & Disposal Route start This compound for Disposal assess Is the container empty and clean? start->assess collect_waste Collect in a labeled, sealed container. assess->collect_waste No recycle_container Recycle container if possible. assess->recycle_container Yes store_waste Store in a designated, well-ventilated area. collect_waste->store_waste consult_ehs Consult Institutional EHS & State Waste Management Authority store_waste->consult_ehs hazardous_waste Dispose of contents at an authorized hazardous waste collection point. consult_ehs->hazardous_waste landfill_container Dispose of container in an authorized landfill. recycle_container->landfill_container If recycling is not an option

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal protocols for laboratory personnel handling 4-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS No. 144655-81-2). The following procedures are designed to minimize risk and ensure safe usage for research and development activities.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards are:

  • Skin Irritation (H315): Causes irritation upon contact with skin.[1]

  • Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[1]

Immediate action in a well-ventilated area is crucial. Avoid generating dust and ensure all personal contact, including inhalation, is prevented.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on precautionary statements P280 and general laboratory best practices.[1][2][3]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields. A face shield should be worn when there is a significant risk of splashing or dust generation.[1][3]Protects against eye contact that can cause serious irritation (H319).[1]
Hand Protection Chemical-resistant nitrile gloves.[4][5][6] Check for tears or damage before and during use. Change gloves frequently, especially if contaminated.[2][3]Prevents skin contact and irritation (H315). Nitrile offers excellent resistance to nitrile-containing compounds and a wide range of chemicals.[4][5]
Body Protection A flame-retardant laboratory coat, fully buttoned.[1][3]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation.[1][3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved dust respirator is required.[1]Prevents inhalation of dust, which may cause respiratory irritation (H335).[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

Preparation:

  • Review Documentation: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for this compound.[7]

  • Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3] Verify that the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper or trays, and labeled receiving containers.[8]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[3]

Weighing and Handling:

  • Transfer in Fume Hood: Conduct all manipulations of the solid compound inside a chemical fume hood to control dust and vapors.[3]

  • Dispense Carefully: Open the stock container slowly. Use a clean spatula to carefully transfer the desired amount of the solid onto a weighing paper or tray on a tared balance.[8] Avoid generating dust by tapping the container gently rather than shaking or scooping aggressively.[8]

  • Avoid Contamination: Never return excess chemical to the original stock container.[8] Place any excess material into a designated waste container. Do not place spatulas or other tools directly into the stock bottle.[8]

  • Seal Containers: Immediately and securely reseal the stock container after dispensing.[1][9]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • PPE Removal: Remove PPE carefully, avoiding self-contamination. Disposable gloves should be placed in the designated hazardous waste container. Reusable PPE should be cleaned according to institutional protocols.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1] Do not eat, drink, or smoke in the laboratory area.[1][10]

Logistical and Emergency Plans

Storage:

  • Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][11]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]

  • Ensure the storage area is accessible only to authorized personnel.[10]

Spill Management: In case of a spill, follow this procedure immediately:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection (dust respirator), chemical goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]

  • Contain Spill: Prevent the spread of the dust.

  • Clean-Up: Use dry clean-up procedures.[1] Gently sweep or vacuum the spilled solid. Avoid actions that generate dust. Do not use water on the initial spill as it can create a slurry that is harder to manage.

  • Collect Waste: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a clearly labeled, sealed container for hazardous waste disposal.[1][13]

  • Decontaminate Area: After the solid is removed, wash the spill area with large amounts of water.[1]

  • Report: Report the incident to the institutional Environmental Health and Safety (EHS) office.[13]

Disposal Plan

Chemical waste must be handled as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[3][13]

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid for all waste containing this compound.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., Irritant).[13]

  • Accumulation: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[13]

  • Pickup Request: Once the container is full (not exceeding 90% capacity), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[13]

Workflow for Handling this compound

G prep 1. Preparation (Review SDS, Prep Workspace, Don PPE) handle 2. Handling (Weigh & Dispense in Fume Hood) prep->handle Proceed post_handle 3. Post-Handling (Clean Area, Doff PPE, Wash Hands) handle->post_handle Task Complete spill Spill Event handle->spill If Spill Occurs storage 4. Storage (Seal Container, Store Safely) post_handle->storage Store Chemical disposal 6. Disposal (Label Waste, Store, EHS Pickup) post_handle->disposal Dispose Waste cleanup 5. Spill Cleanup (Evacuate, Don PPE, Clean, Decontaminate) spill->cleanup Initiate Protocol cleanup->disposal Dispose Spill Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.